BR351 precursor
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H32N2O8S2 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-[4-[benzyl-[(2R)-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]sulfamoyl]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H32N2O8S2/c1-20(2)26(27(30)28-31)29(19-22-7-5-4-6-8-22)38(32,33)24-15-11-23(12-16-24)36-17-18-37-39(34,35)25-13-9-21(3)10-14-25/h4-16,20,26,31H,17-19H2,1-3H3,(H,28,30)/t26-/m1/s1 |
InChI Key |
IBVQTYQWCWLOAY-AREMUKBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)[C@H](C(C)C)C(=O)NO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(C(C)C)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Synthesis Pathway of BR351
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR351 is a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), particularly showing favorable affinities for MMP-2 and MMP-9.[1] It has been investigated as a potential radiotracer for Positron Emission Tomography (PET) to enable non-invasive molecular imaging of activated MMPs.[1] Elevated MMP activity is associated with numerous pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. This guide provides a detailed overview of the synthesis pathway for BR351, focusing on the chemical methodologies, experimental protocols, and relevant quantitative data, primarily based on the radiosynthesis of its 18F-labeled analogue, [18F]BR351, as described in the scientific literature.
BR351 Synthesis Pathway Overview
The synthesis of BR351 involves a multi-step process, culminating in the final molecule. The radiolabeled version, [18F]BR351, is synthesized from a precursor molecule. The general approach involves the preparation of a suitable precursor, followed by a radiolabeling step and subsequent purification.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the radiosynthesis of [18F]BR351.
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | 11 ± 2% | Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats |
| Radiochemical Purity | >95% | Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats |
| Molar Activity (at end of synthesis) | 90–220 GBq/µmol | Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats |
Experimental Protocols
The following sections detail the experimental methodologies for the key stages in the synthesis of [18F]BR351.
Precursor Synthesis
The synthesis of the BR351 precursor is a critical initial step. While the specific multi-step synthesis of the non-radioactive precursor is not detailed in the provided search results, it logically involves standard organic chemistry techniques to construct the core structure of the MMP inhibitor, including the functional group that will be replaced by the radioisotope in the final step.
Radiosynthesis of [18F]BR351
The radiosynthesis of [18F]BR351 is achieved through a nucleophilic substitution reaction on the precursor molecule. The general protocol is as follows:
-
[18F]Fluoride Production: The [18F]fluoride is typically produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Activation: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water. The solvent is then removed by azeotropic distillation to obtain the reactive, anhydrous [18F]fluoride complex.
-
Radiolabeling Reaction: The dried [18F]fluoride complex is reacted with the this compound in a suitable organic solvent (e.g., dimethyl sulfoxide) at an elevated temperature. The reaction time is optimized to maximize the incorporation of the [18F]fluoride into the precursor molecule.
-
Purification: The crude reaction mixture containing [18F]BR351 is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate the desired product from unreacted [18F]fluoride and other impurities.
-
Formulation: The purified [18F]BR351 fraction is collected, and the HPLC solvent is removed. The final product is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.
Quality Control
The final formulated [18F]BR351 undergoes rigorous quality control to ensure its suitability for PET imaging. This includes:
-
Radiochemical Purity: Assessed by analytical HPLC to confirm the absence of radioactive impurities.
-
Molar Activity: Determined by measuring the radioactivity and the molar concentration of the compound.
-
Residual Solvents: Analysis to ensure that the levels of any residual organic solvents from the synthesis are within acceptable limits.
-
Sterility and Endotoxin Testing: To ensure the final product is safe for injection.
Visualizations
Synthesis Workflow for [18F]BR351
Caption: A high-level workflow diagram illustrating the key stages in the synthesis and quality control of [18F]BR351.
Logical Relationship of BR351 to its Application
References
BR351 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR351 is a potent, brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the turnover of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion, metastasis, and neuroinflammation. BR351 has demonstrated significant inhibitory activity against several key MMPs, making it a valuable tool for preclinical research and a potential scaffold for the development of therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of BR351, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Matrix Metalloproteinases
BR351 functions as a direct inhibitor of matrix metalloproteinases. The primary mechanism involves the binding of the inhibitor to the active site of the MMPs, thereby preventing the enzymatic degradation of their respective ECM substrates.
Quantitative Inhibitory Profile
The inhibitory potency of BR351 has been quantified against a panel of MMPs, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. These values highlight the broad-spectrum nature of BR351's activity.
| Target MMP | IC50 (nM)[1][2] |
| MMP-2 (Gelatinase A) | 4 |
| MMP-8 (Neutrophil Collagenase) | 2 |
| MMP-9 (Gelatinase B) | 11 |
| MMP-13 (Collagenase 3) | 50 |
Signaling Pathways Modulated by BR351
The primary signaling event modulated by BR351 is the direct inhibition of MMP activity. This upstream intervention leads to a cascade of downstream effects on various signaling pathways that are dependent on MMP-mediated processing of signaling molecules and ECM components. The degradation of the extracellular matrix by MMPs is a critical step in processes such as cell migration, invasion, and angiogenesis. By blocking this, BR351 indirectly influences the signaling pathways that govern these cellular functions.
The following diagrams illustrate the general signaling pathways affected by the inhibition of MMP-2 and MMP-9, two of the primary targets of BR351.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of BR351's mechanism of action. These protocols are based on established methods for evaluating MMP inhibitors.
Synthesis of BR351
The synthesis of BR351 and its radiolabeled analogue [18F]BR351 has been described by Vazquez et al. The non-radioactive reference compound is typically synthesized first, followed by the radiosynthesis for imaging applications. The synthesis is a multi-step process that is beyond the scope of this guide but can be found in the primary literature.
In Vitro MMP Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 values of BR351 against purified MMPs using a fluorogenic substrate.
Materials:
-
Purified, active human MMP-2, MMP-8, MMP-9, and MMP-13
-
BR351 stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of BR351 in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted BR351 solutions to triplicate wells. Include wells with Assay Buffer only (no inhibitor control) and wells with a known potent MMP inhibitor (positive control).
-
Add 25 µL of the appropriate MMP enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(Vcontrol - V inhibitor) / Vcontrol] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
BR351 is a valuable research tool for investigating the roles of MMPs in health and disease. Its broad-spectrum inhibitory profile allows for the simultaneous blockade of several key MMPs, providing insights into the collective contribution of these enzymes to complex biological processes. The provided data and protocols serve as a foundational resource for researchers utilizing BR351 in their studies. Further investigation into the specific downstream signaling consequences of BR351-mediated MMP inhibition in various cellular contexts will continue to elucidate the intricate roles of matrix metalloproteinases in cellular signaling and pathology.
References
role of MMP inhibitors in neuroscience research
An In-Depth Technical Guide to the Role of Matrix Metalloproteinase (MMP) Inhibitors in Neuroscience Research
Executive Summary
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM).[1] In the central nervous system (CNS), MMPs are pivotal in both physiological processes, such as development and synaptic plasticity, and pathological conditions.[2][3] Dysregulation of MMP activity is a key factor in the progression of numerous neurological disorders, including stroke, multiple sclerosis, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[1][2][4][5] This is largely due to their role in disrupting the blood-brain barrier (BBB), promoting neuroinflammation, and directly contributing to neuronal damage.[2][6] Consequently, the inhibition of MMPs has emerged as a significant therapeutic strategy in neuroscience. This guide provides a comprehensive overview of the multifaceted roles of MMPs in the CNS, the therapeutic potential of their inhibitors, detailed experimental protocols for their study, and a summary of key quantitative data.
The Dual Role of MMPs in the Central Nervous System
MMPs are not merely destructive enzymes; their activity is essential for normal CNS function. They participate in neurogenesis, angiogenesis, and synaptic plasticity, which are fundamental for learning and memory.[2][3][5][7] However, in the context of injury or disease, their upregulation and excessive activity contribute significantly to pathology.
Pathological Roles of MMPs in Neurological Disorders:
-
Blood-Brain Barrier (BBB) Disruption: A primary pathogenic role of MMPs, particularly the gelatinases MMP-2 and MMP-9, is the breakdown of the BBB.[7] They achieve this by proteolytically degrading key components of the basal lamina and the tight junction proteins (e.g., claudin-5, occludin, ZO-1) that seal the space between endothelial cells.[4][8][9] This increased permeability allows the infiltration of peripheral immune cells and harmful blood-borne molecules into the brain parenchyma, exacerbating neuroinflammation and causing edema.[5][6]
-
Neuroinflammation: MMPs are deeply intertwined with neuroinflammatory cascades. Activated microglia and astrocytes, the resident immune cells of the CNS, release MMPs in response to pathological stimuli.[1][3] These MMPs can process and activate pro-inflammatory cytokines and chemokines (e.g., converting pro-TNF-α to its active form), creating a positive feedback loop that sustains and amplifies the inflammatory response.[3][10]
-
Demyelination and Axonal Damage: In diseases like multiple sclerosis (MS), MMPs contribute directly to the destruction of the myelin sheath that insulates nerve fibers.[2][3]
-
Neuronal Death: Certain MMPs, such as MMP-3, have been implicated in the apoptotic death of dopaminergic neurons in Parkinson's disease and contribute to the formation of amyloid plaques in Alzheimer's disease.[1][3][5]
-
Ischemic Injury (Stroke): Following a stroke, MMPs exhibit a biphasic role. In the acute phase, their activity is largely detrimental, contributing to BBB breakdown, edema, and hemorrhagic transformation, particularly after thrombolytic therapy with tissue plasminogen activator (tPA), which can upregulate MMP-9.[11][12][13] In later recovery phases, however, MMPs may aid in tissue repair, angiogenesis, and neurogenesis.[5][11][12]
MMP Inhibitors: A Therapeutic Strategy
The pathological roles of MMPs make them attractive therapeutic targets. MMP activity is endogenously regulated by Tissue Inhibitors of Metalloproteinases (TIMPs).[6][7][14] When the MMP/TIMP balance is disrupted, pathological proteolysis ensues.[15] The therapeutic approach involves using synthetic MMP inhibitors (MMPIs) to restore this balance.
Types of Synthetic MMP Inhibitors:
-
Broad-Spectrum Inhibitors: First-generation MMPIs like Batimastat (BB-94) and Marimastat target a wide range of MMPs.[11][16] While effective in some preclinical models, their lack of specificity led to significant off-target effects in clinical trials, most notably musculoskeletal syndrome.[17][18]
-
Selective Inhibitors: Subsequent research has focused on developing more selective inhibitors targeting specific MMPs implicated in disease, such as gelatinase-selective inhibitors (e.g., SB-3CT).[18][19]
-
Tetracycline Derivatives: Drugs like minocycline and doxycycline have been found to possess MMP-inhibiting properties, independent of their antibiotic function, and have shown neuroprotective effects in various models.[16]
Challenges in a Clinical Translation: Despite promising preclinical data, the clinical translation of MMPIs has been challenging. Key hurdles include poor pharmacokinetics, inability to cross the BBB, dose-limiting side effects, and the dual role of MMPs, where inhibiting them long-term might impede natural repair and recovery processes.[17][20][21][22]
Quantitative Data on MMP Inhibitor Efficacy
The following tables summarize quantitative data from preclinical studies investigating the efficacy of various MMP inhibitors in models of neurological disease.
Table 1: Efficacy of MMP Inhibitors in Ischemic Stroke Models
| Inhibitor | Target MMPs | Animal Model | Key Quantitative Outcomes | Reference(s) |
| BB-1101 | Broad-Spectrum | Rat (MCAO) | Blocked early BBB disruption. | [11] |
| BB-94 (Batimastat) | Broad-Spectrum | Rat (MCAO) | Blocked BBB damage. | [11] |
| Minocycline | Primarily MMP-9 | Rat (MCAO) | Decreased MMP-9 activity, reduced infarct size, improved functional outcome. | [13] |
| SB-3CT | MMP-2, MMP-9 | Mouse | Reduced infarct volume and neurological deficits. | [19] |
| MMP-12 shRNA (M12sh) | MMP-12 | Rat (MCAO) | Reduced MMP-12 expression by ~53% in the ischemic hemisphere; improved neurological recovery. | [23] |
| GM6001 | Broad-Spectrum | Mouse | Reduced BBB permeability after leukemic cell infiltration. | [9] |
Table 2: Efficacy of MMP Inhibitors in Other Neurological Disease Models
| Inhibitor | Target MMPs | Disease Model | Key Quantitative Outcomes | Reference(s) |
| GM6001 | Broad-Spectrum | Dog (Spinal Cord Injury) | Showed favorable pharmacokinetics; promising benefit in neurologic improvement in mouse models. | [24] |
| SB-3CT | MMP-2, MMP-9 | Mouse (Spinal Cord Injury) | Reduced MMP-9 activity, decreased BBB disruption, and reduced apoptosis. | [18] |
| NNGH | MMP-3 | In vitro (Microglia) | Attenuated microglial activation and neuronal death. | [3] |
| M8I | MMP-8 | In vitro (Microglia) | Suppressed the secretion of proinflammatory molecules, particularly TNF-α. | [10] |
| Various Hydroxymates | Broad-Spectrum | Mouse (EAE - MS Model) | Reduced injury and severity of symptoms. | [3][6] |
Visualizing MMP-Related Pathways and Workflows
Signaling Pathway: MMP-Mediated Blood-Brain Barrier Disruption
References
- 1. frontiersin.org [frontiersin.org]
- 2. Multifaceted Role of Matrix Metalloproteinases in Neurodegenerative Diseases: Pathophysiological and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases, New Insights into the Understanding of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Matrix metalloproteinases and their multiple roles in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinases in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple roles of metalloproteinases in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Matrix Metalloproteases (MMP) Inhibitors in Decreasing Permeability of the Blood-Brain Barrier and Modulation of Inflammatory Response during Ischemic Stroke – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. Matrix Metalloproteinase-2 and -9 Secreted by Leukemic Cells Increase the Permeability of Blood-Brain Barrier by Disrupting Tight Junction Proteins | PLOS One [journals.plos.org]
- 10. Regulation of neuroinflammation by matrix metalloproteinase-8 inhibitor derivatives in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Beneficial Effect of Matrix Metalloproteinase Inhibition on BBB Permeability as Measured by MRI Countered by Impaired Long-Term Recovery After Stroke in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurovascular Matrix Metalloproteinases and the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MMP-9 Inhibition: a Therapeutic Strategy in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Matrix Metalloproteinases in Neuropathic Pain and Migraine: Friends, Enemies, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reviving the use of inhibitors of matrix metalloproteases in spinal cord injury: a case for specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel MMP inhibitor has potential for treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Targeting MMPs in acute and chronic neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Matrix metalloproteinase inhibition in atherosclerosis and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
A Comprehensive Technical Guide to Establishing Stability and Storage Conditions for the BR351 Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the stability profile and optimal storage conditions for the BR351 precursor, a critical antecedent to the potent, brain-penetrant Matrix Metalloproteinase (MMP) inhibitor, BR351. Given the absence of publicly available, specific stability data for the this compound, this document outlines the established principles and methodologies that are essential for any new chemical entity entering the drug development pipeline. By following these guidelines, researchers can ensure the integrity, quality, and reliability of the this compound throughout its lifecycle, from synthesis to preclinical and clinical evaluation.
The methodologies described herein are grounded in the internationally recognized guidelines set forth by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on Stability Testing of New Drug Substances and Products.
Introduction to BR351 and its Precursor
BR351 is a notable Matrix Metalloproteinase (MMP) inhibitor with significant therapeutic potential, particularly in neurological disorders where blood-brain barrier penetration is crucial. The stability of its precursor is paramount, as any degradation can impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce impurities with undesirable toxicological profiles. Establishing a robust stability profile is a foundational step in the preclinical development of BR351.
Principles of Stability Testing
The primary goal of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This information is used to establish a re-test period for the drug substance and to determine recommended storage conditions.[1]
2.1. Formal Stability Studies
Formal stability studies, also known as systematic stability studies, are designed to monitor the stability of a substance under controlled, long-term, and accelerated conditions.
Table 1: Recommended Conditions for Formal Stability Studies (ICH Q1A R2)
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
2.2. Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for identifying the likely degradation products of a drug substance and for establishing the degradation pathways.[2][3] These studies also help in developing and validating stability-indicating analytical methods.[2][3] The goal is to induce a target degradation of approximately 10-20%.[2]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Methodology |
| Hydrolysis | Exposure to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C). |
| Oxidation | Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. |
| Photostability | Exposure to a combination of visible and ultraviolet light as per ICH Q1B guidelines. Samples should be exposed to not less than 1.2 million lux hours and 200 watt hours/square meter. |
| Thermal Degradation | Heating the solid drug substance at elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. |
Experimental Protocols
3.1. Protocol for a Formal Stability Study
-
Batch Selection: At least three primary batches of the this compound should be used for stability studies.[1][4] These batches should be manufactured by a process that simulates the final production process.[4]
-
Container Closure System: The precursor should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[1][5]
-
Analytical Methods: Validated stability-indicating analytical methods must be used. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6]
3.2. Protocol for a Forced Degradation Study
-
Sample Preparation: Prepare solutions or suspensions of the this compound in the appropriate stress media (acid, base, water, oxidizing agent). For thermal and photostability, the solid precursor is used.
-
Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity and ensure that the chromatographic peak of the precursor is not co-eluting with any degradation products.
3.3. Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the active substance from any degradation products, process impurities, and excipients.[2]
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Method Optimization: The method is optimized by adjusting the gradient, flow rate, column temperature, and mobile phase pH to achieve adequate resolution between the this compound and all potential degradation products generated during forced degradation studies.
-
Detection: UV detection is commonly used. The wavelength should be selected to provide a good response for both the precursor and its degradation products.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Recommended Storage Conditions
Based on the stability data generated, recommended storage conditions can be established. For many solid-state precursors, storage in a cool, dry, and dark place is standard.
Table 3: General Recommendations for Precursor Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25°C) or refrigerated (2-8°C). | To minimize thermal degradation. The specific temperature will be determined by the stability data. |
| Humidity | Store in a well-closed container in a dry place. | To prevent hydrolytic degradation. |
| Light | Protect from light. | To prevent photolytic degradation. |
| Atmosphere | For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary. | To prevent oxidative degradation. |
For long-term storage of solid precursors, refrigeration or freezing is often recommended.[7] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -20°C or -80°C in tightly sealed vials.[7]
Signaling Pathway and Experimental Workflow
5.1. MMP Inhibition Signaling Pathway
BR351 is an inhibitor of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[8][9][10] Their activity is implicated in numerous physiological and pathological processes, including tumor invasion and metastasis.[9] The simplified signaling pathway below illustrates the role of MMPs and their inhibition.
Caption: Simplified pathway of MMP activation, ECM degradation, and inhibition by BR351.
5.2. Experimental Workflow for Stability Testing
The logical flow of experiments to determine the stability of the this compound is outlined below.
Caption: Workflow for assessing the stability of the this compound.
Conclusion
While specific stability data for the this compound is not publicly available, this guide provides a robust and scientifically sound framework for its determination. By implementing a comprehensive stability program that includes forced degradation studies and formal stability testing under ICH guidelines, researchers can ensure the quality and integrity of the this compound. The establishment of a well-defined stability profile, re-test period, and appropriate storage conditions is a non-negotiable prerequisite for the successful advancement of BR351 through the drug development process.
References
- 1. database.ich.org [database.ich.org]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ema.europa.eu [ema.europa.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 9. Inhibition of MMPs - Elabscience [elabscience.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unraveling the Synthesis of BR351: A Technical Guide to its Precursor and Development
For Immediate Release
[City, State] – November 7, 2025 – For researchers and scientists in the field of drug development, particularly those focused on matrix metalloproteinase (MMP) inhibitors, a comprehensive understanding of the synthesis and precursors of novel therapeutic agents is paramount. This technical guide provides an in-depth look at the precursor for BR351, a potent, brain-penetrant MMP inhibitor, including its CAS number, relevant experimental protocols, and associated signaling pathways.
BR351, chemically known as (2R)-2-[[4-(4-Fluorophenoxy)phenyl]sulfonyl]-N-hydroxy-2-(3-methyl-3-oxetanyl)acetamide, has shown significant promise in preclinical studies. Its intricate structure necessitates a multi-step synthesis, the final step of which involves the conversion of its immediate carboxylic acid precursor.
Identifying the Penultimate Precursor: (2R)-2-[[4-(4-Fluorophenoxy)phenyl]sulfonyl]-2-(3-methyl-3-oxetanyl)acetic acid
Key Starting Materials and Their Properties
The synthesis of the BR351 precursor logically commences from two key building blocks. The quantitative data for these commercially available reactants are summarized below for clarity and comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-(4-Fluorophenoxy)benzenesulfonyl chloride | 192329-91-2 | C₁₂H₈ClFO₃S | 286.71 | White crystalline powder[1] |
| 3-Methyl-3-oxetanecarboxylic acid | 28562-68-7 | C₅H₈O₃ | 116.12 | White to light orange powder/crystal |
Postulated Synthetic Pathway
A plausible synthetic route to the immediate precursor of BR351 involves the reaction between 4-(4-Fluorophenoxy)benzenesulfonyl chloride and 3-Methyl-3-oxetaneacetic acid. This would be followed by the conversion of the resulting carboxylic acid to the final hydroxamic acid, BR351. The logical workflow for this synthesis is depicted in the following diagram.
References
molecular weight of BR351 precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the BR351 precursor, a key intermediate in the synthesis of the potent matrix metalloproteinase (MMP) inhibitor, BR351. The information compiled herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and molecular imaging.
Quantitative Data Summary
The physicochemical properties of the this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 576.68 g/mol | [MedChemExpress, Adooq Bioscience] |
| Chemical Formula | C27H32N2O8S2 | [MedChemExpress, ChemicalBook] |
| CAS Number | 960113-89-7 | [MedChemExpress, ChemicalBook] |
| Appearance | Solid | [ChemicalBook] |
| Purity | Typically ≥98% | [MedChemExpress] |
| Solubility | Soluble in DMSO | [MedChemExpress] |
Introduction to BR351 and its Precursor
The this compound is the direct synthetic antecedent to BR351, a brain-penetrant inhibitor of several matrix metalloproteinases (MMPs), including MMP-2, MMP-8, MMP-9, and MMP-13.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer metastasis, neuroinflammation, and cardiovascular diseases. The development of potent and selective MMP inhibitors like BR351 is therefore of significant interest for therapeutic and diagnostic applications. Notably, a radiolabeled form of BR351, [¹⁸F]BR351, has been evaluated as a PET imaging agent for visualizing MMP-9 expression in colorectal cancer.
Experimental Protocols
While the precise, proprietary synthesis protocol for the this compound is not publicly detailed, a general methodology can be inferred from the common synthetic routes for arylsulfonamide-based MMP inhibitors. The following represents a plausible, multi-step synthesis that researchers can adapt based on available starting materials and laboratory capabilities.
General Synthesis of Arylsulfonamide-Based MMP Inhibitor Precursors
The synthesis of compounds structurally related to the this compound typically involves the formation of a sulfonamide bond between an appropriately substituted aryl sulfonyl chloride and an amino acid derivative.
Step 1: Preparation of the Aryl Sulfonyl Chloride
-
Starting Material: A substituted aromatic compound (e.g., a biphenyl or a related heterocyclic system).
-
Sulfonation: The aromatic ring is first sulfonated using a suitable sulfonating agent (e.g., chlorosulfonic acid or oleum) to introduce a sulfonic acid group (-SO₃H).
-
Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride (-SO₂Cl) using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Purification: The resulting aryl sulfonyl chloride is purified by recrystallization or column chromatography.
Step 2: Synthesis of the Amino Acid Moiety
-
Starting Material: A protected amino acid ester (e.g., a derivative of glycine or a non-natural amino acid) that will form the "backbone" of the inhibitor. The protecting groups (e.g., Boc, Cbz) are crucial to prevent unwanted side reactions.
-
Modification (if necessary): The side chain of the amino acid may be modified to incorporate functionalities that will interact with the S1' pocket of the target MMP.
Step 3: Sulfonamide Bond Formation
-
Reaction: The purified aryl sulfonyl chloride from Step 1 is reacted with the deprotected amino group of the amino acid derivative from Step 2 in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran).
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the final precursor compound.
Step 4: Conversion to the Final MMP Inhibitor (BR351)
The this compound is subsequently converted to the active inhibitor, BR351. This final step likely involves the deprotection of a functional group to reveal the zinc-binding group (ZBG), which is often a hydroxamate (-CONHOH), carboxylate, or thiol. For hydroxamate inhibitors, this can be achieved by reacting an ester group on the precursor with hydroxylamine.
Visualization of Key Pathways and Workflows
Logical Workflow for the Application of this compound
The following diagram illustrates the logical progression from the synthesis of the this compound to its application in preclinical research as the active MMP inhibitor, BR351.
Caption: Logical workflow from this compound synthesis to preclinical applications.
Signaling Pathway: Mechanism of MMP Inhibition
This diagram illustrates the general mechanism by which a hydroxamate-based MMP inhibitor, such as BR351, is thought to function. The inhibitor mimics the substrate of the MMP and chelates the catalytic zinc ion in the active site, thereby blocking its enzymatic activity.
Caption: General mechanism of Matrix Metalloproteinase (MMP) inhibition.
References
Solubility Profile of BR351 Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR351 is a brain-penetrant inhibitor of matrix metalloproteinases (MMPs), with notable activity against MMP-2, MMP-8, MMP-9, and MMP-13. Its precursor, identified by the CAS number 960113-89-7 and the molecular formula C₂₇H₃₂N₂O₈S₂, is a critical starting material in the synthesis of this potent inhibitor. Understanding the solubility of this precursor is paramount for its effective handling, reaction optimization, and formulation development. This technical guide provides an in-depth overview of the expected solubility of the BR351 precursor in various solvents, a detailed experimental protocol for determining its kinetic solubility, and a visualization of the relevant biological pathway.
Solubility of this compound
Quantitative solubility data for the this compound (CAS 960113-89-7) is not extensively available in public literature. However, based on its chemical structure—a moderately large and complex organic molecule—and information from chemical suppliers, a qualitative solubility profile can be inferred. The precursor is noted to be soluble in dimethyl sulfoxide (DMSO). For other common laboratory solvents, the principle of "like dissolves like" can provide general guidance.
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used for dissolving a wide range of organic compounds for screening and storage. |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar properties to DMSO, often used for organic synthesis. |
| Dichloromethane (DCM) | Nonpolar | Likely Soluble | Effective for many organic molecules of moderate polarity. |
| Chloroform | Nonpolar | Likely Soluble | Similar to DCM, a common solvent for organic compounds. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | May require heating or sonication to achieve higher concentrations. |
| Acetone | Polar Aprotic | Sparingly to Moderately Soluble | May be a suitable solvent for some applications. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Often used in chromatography; solubility may be limited. |
| Ethanol | Polar Protic | Sparingly Soluble | The presence of polar functional groups may allow for some solubility. |
| Methanol | Polar Protic | Sparingly Soluble | Similar to ethanol, but its higher polarity might slightly increase solubility. |
| Water | Polar Protic | Insoluble | As a large, primarily nonpolar organic molecule, it is expected to have very low aqueous solubility. |
Experimental Protocol: Kinetic Solubility Assay
For drug precursors in the early stages of development, determining the kinetic solubility is often more practical and informative than equilibrium solubility. The following is a generalized high-throughput kinetic solubility assay protocol that can be adapted for the this compound. This method involves preparing a concentrated stock solution in DMSO and then observing its precipitation upon dilution in an aqueous buffer.
1. Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for spectrophotometric method)
-
Multichannel pipettes
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Filtration apparatus (for direct UV method)
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the this compound.
-
Dissolve the precursor in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
-
Assay Plate Preparation:
-
Dispense the aqueous buffer (PBS, pH 7.4) into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations (e.g., in a serial dilution from 200 µM to 1 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Place the plate on a shaker and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours). This allows for the precipitation of the compound to reach a pseudo-equilibrium.
-
-
Detection and Quantification (Choose one method):
-
Nephelometric (Light Scattering) Method:
-
After incubation, measure the light scattering of each well using a nephelometer.
-
The intensity of scattered light is proportional to the amount of precipitated compound.
-
The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to control wells (buffer with DMSO only).
-
-
Direct UV Spectrophotometric Method:
-
After incubation, filter the contents of each well to remove any precipitated compound.
-
Transfer the filtrate to a new UV-transparent 96-well plate.
-
Measure the UV absorbance of the filtrate at the compound's λ_max.
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve of the precursor prepared in a solvent system where it is fully soluble (e.g., DMSO/buffer mixture).
-
The kinetic solubility is the highest concentration at which the measured concentration in the filtrate matches the nominal concentration.
-
-
3. Data Analysis:
-
Plot the measured signal (light scattering or UV absorbance) against the nominal compound concentration.
-
Determine the solubility limit from the inflection point of the curve.
Signaling Pathway and Visualization
BR351 is an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key regulators of the extracellular matrix (ECM) and are implicated in pathological processes such as tumor invasion and metastasis. The inhibition of MMPs by compounds like BR351 is a critical therapeutic strategy.
Caption: MMP-2 and MMP-9 Inhibition Pathway by BR351.
Conclusion
While specific quantitative solubility data for the this compound remains proprietary or unpublished, this guide provides a framework for its handling and characterization based on established chemical principles and experimental methodologies. The provided kinetic solubility protocol offers a robust method for researchers to determine the practical solubility limits of this precursor in aqueous-based systems, which is crucial for advancing the development of BR351 and other MMP inhibitors. The visualized signaling pathway underscores the therapeutic rationale for targeting MMPs in diseases characterized by excessive ECM degradation.
Methodological & Application
Application Notes and Protocols for the Synthesis of BR351 Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the BR351 precursor, a key intermediate in the development of the brain-penetrant matrix metalloproteinase (MMP) inhibitor, BR351. BR351 has demonstrated inhibitory activity against several MMPs, making it a compound of interest for research in neuroinflammatory diseases and oncology. The synthesis protocol described herein is based on established chemical principles and provides a reproducible method for obtaining the precursor for further derivatization to BR351 or for use in related research applications.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity has been implicated in a variety of pathological conditions, including cancer metastasis, arthritis, and neuroinflammatory disorders. BR351 is a potent MMP inhibitor with the ability to cross the blood-brain barrier, making it a valuable tool for studying the role of MMPs in the central nervous system. The synthesis of BR351 requires the preparation of its precursor, (2R)-N-Hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide. This document outlines the synthetic protocol for this precursor, providing researchers with the necessary information to produce this key intermediate.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | (2R)-N-Hydroxy-3-methyl-2-[--INVALID-LINK--amino]butanamide |
| CAS Number | 960113-89-7 |
| Molecular Formula | C₂₇H₃₂N₂O₈S₂ |
| Molecular Weight | 576.68 g/mol |
| Chemical Structure | ![]() |
Signaling Pathway Context
BR351, the final product derived from the precursor, is an inhibitor of matrix metalloproteinases. MMPs are key players in the breakdown of the extracellular matrix, a process that is crucial for tissue remodeling, but also contributes to disease progression in cancer and neuroinflammation. The signaling pathways leading to MMP activation are complex and can be initiated by various stimuli, including growth factors and inflammatory cytokines. Once activated, MMPs can cleave a wide range of substrates, leading to tissue degradation and the release of bioactive molecules.
Application Notes and Protocols: Step-by-Step Guide to the Synthesis of BR351
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of BR351, a potent, brain-penetrant inhibitor of matrix metalloproteinases (MMPs). BR351 exhibits significant inhibitory activity against several MMPs, making it a valuable tool for research in oncology, neuroinflammation, and other pathologies where MMPs are implicated. These application notes include a step-by-step synthesis protocol, a summary of key quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). While essential for normal physiological processes such as tissue remodeling and wound healing, aberrant MMP activity is associated with numerous diseases, including cancer metastasis, arthritis, and neurodegenerative disorders. BR351 has emerged as a significant research compound due to its ability to penetrate the blood-brain barrier and its potent inhibition of key MMPs involved in these disease processes. This guide provides a comprehensive protocol for the chemical synthesis of BR351 to facilitate its accessibility for research purposes.
Quantitative Data Summary
The inhibitory activity of BR351 against a panel of matrix metalloproteinases is summarized in the table below. This data highlights the potency of BR351 as an MMP inhibitor.
| Target | IC50 (nM) |
| MMP-2 | 4 |
| MMP-8 | 2 |
| MMP-9 | 11 |
| MMP-13 | 50 |
Experimental Protocols
The synthesis of BR351 can be accomplished through a multi-step process involving the preparation of key intermediates: 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine and 5-methylisoxazole-3-carboxylic acid, followed by their coupling and subsequent hydroxylation. The following protocols are based on established synthetic methodologies for structurally related compounds.
Part 1: Synthesis of 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine (Intermediate 1)
Step 1.1: Suzuki Coupling to form 3-bromo-4'-(difluoromethoxy)-1,1'-biphenyl
-
To a solution of 1-bromo-3-iodobenzene (1.0 eq) and (4-(difluoromethoxy)phenyl)boronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of dioxane and water, add a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Add a base, such as potassium carbonate (K2CO3) (3.0 eq).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-4'-(difluoromethoxy)-1,1'-biphenyl.
Step 1.2: Buchwald-Hartwig Amination to form 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine
-
In a reaction vessel, combine 3-bromo-4'-(difluoromethoxy)-1,1'-biphenyl (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq), and a ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq).
-
Add a base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add a source of ammonia, such as benzophenone imine, followed by hydrolysis, or use an ammonia equivalent. For this example, we will proceed with benzophenone imine. Add benzophenone imine (1.2 eq) and a suitable solvent like toluene.
-
Degas the mixture and heat to 100-110 °C for 12-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and treat with an acidic aqueous solution (e.g., 2 M HCl) to hydrolyze the imine. Stir for 1-2 hours.
-
Neutralize the mixture with a base (e.g., saturated NaHCO3 solution) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine.
Part 2: Synthesis of 5-methylisoxazole-3-carboxylic acid (Intermediate 2)
-
To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent like ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the formation of ethyl 5-methylisoxazole-3-carboxylate by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na2SO4 and concentrate to give the crude ester.
-
For hydrolysis, dissolve the crude ethyl 5-methylisoxazole-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
The precipitated 5-methylisoxazole-3-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Part 3: Synthesis of N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-5-methylisoxazole-3-carboxamide
-
To a solution of 5-methylisoxazole-3-carboxylic acid (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of 4'-(difluoromethoxy)-[1,1'-biphenyl]-3-amine (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-5-methylisoxazole-3-carboxamide.
Part 4: Final Synthesis of BR351 (N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-N-hydroxy-5-methylisoxazole-3-carboxamide)
-
To a solution of N-(4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)-5-methylisoxazole-3-carboxamide (1.0 eq) in a suitable solvent, introduce a hydroxyl group on the amide nitrogen. This can be a challenging transformation and may require specific reagents that can act as an electrophilic source of "OH+". A possible route could involve oxidation of an N-H precursor or a related strategy. Note: The direct hydroxylation of an amide is not a standard transformation and the exact methodology would likely be found in the primary literature. A plausible, though not guaranteed, approach could involve a multi-step sequence such as N-protection, oxidation, and deprotection, or the use of a specialized hydroxylating agent.
-
Given the complexity of this final step, it is highly recommended to consult the primary literature for the specific conditions used for the synthesis of BR351. The reference J Labelled Comp Radiopharm. 2017 Jan;60(1):69-79 would be the authoritative source for this procedure.
Visualizations
Synthetic Workflow of BR351
The following diagram illustrates the proposed synthetic pathway for BR351.
Caption: Proposed multi-step synthesis of BR351.
MMP Signaling Pathway in ECM Degradation
The diagram below illustrates the central role of MMPs in the degradation of the extracellular matrix, a process that is inhibited by BR351.
Caption: Role of MMPs in ECM degradation and its inhibition.
Application Notes and Protocols for BR351 Precursor in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the BR351 precursor for the synthesis of the radiotracer [¹⁸F]BR351, a positron emission tomography (PET) imaging agent targeting Matrix Metalloproteinase-9 (MMP-9). The protocols outlined below are intended to guide researchers in the synthesis, radiolabeling, and in vivo application of this tracer for preclinical research.
Introduction to BR351 and its Target: MMP-9
BR351 is a brain-penetrant, small molecule inhibitor of matrix metalloproteinases (MMPs), with notable affinity for MMP-2, MMP-8, MMP-9, and MMP-13. When radiolabeled with fluorine-18 ([¹⁸F]BR351), it serves as a PET tracer for imaging MMP-9 expression in vivo. MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix. Its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. Upregulation of MMP-9 is often mediated by signaling pathways such as MEK/ERK, PI3K/Akt, and NF-κB, making it a valuable biomarker for cancer imaging and therapy monitoring.
MMP-9 Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data for the BR351 inhibitor and the [¹⁸F]BR351 radiotracer based on available literature.
Table 1: Inhibitory Potency of BR351
| Target | IC₅₀ (nM) |
| MMP-2 | 4 |
| MMP-8 | 2 |
| MMP-9 | 11 |
| MMP-13 | 50 |
| Data obtained from commercial supplier MedChemExpress. |
Table 2: In Vivo Performance of [¹⁸F]BR351 in a Colo205 Colorectal Cancer Xenograft Model
| Parameter | Value | Time Point |
| Tumor Uptake | 0.94 ± 0.18 %ID/g | 2 hours post-injection |
| Intact Tracer in Plasma | 20.28 ± 5.41 % | 15 minutes post-injection |
| %ID/g = percentage of injected dose per gram of tissue.[1] |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available synthesis protocol for the this compound is not currently available. However, based on the chemical class of BR351 (a pyrimidinone sulfonamide derivative), a general synthetic approach can be outlined. Researchers should adapt and optimize this generalized protocol based on their specific starting materials and laboratory conditions.
General Workflow for Synthesis of a Pyrimidinone Sulfonamide-based MMP Inhibitor Precursor:
Materials:
-
Appropriate starting materials for the pyrimidinone core and the sulfonamide moiety.
-
Reagents for cyclocondensation, chlorosulfonation, and coupling reactions.
-
Solvents for reaction and purification (e.g., DMF, DCM, acetonitrile).
-
Purification equipment (e.g., flash chromatography system, HPLC).
Procedure (General Outline):
-
Synthesis of the Pyrimidinone Core: Synthesize the core heterocyclic structure through a cyclocondensation reaction of appropriate precursors. Purify the product using standard techniques like flash chromatography.
-
Synthesis of the Sulfonyl Chloride: Prepare the required sulfonyl chloride derivative from a suitable aromatic precursor via chlorosulfonation. Purify the resulting sulfonyl chloride.
-
Coupling Reaction: Couple the pyrimidinone core with the synthesized sulfonyl chloride under appropriate reaction conditions.
-
Functionalization for Radiolabeling: Introduce a suitable leaving group (e.g., tosylate, nosylate) onto the molecule at the position intended for [¹⁸F]fluorination. This functionalized molecule is the this compound.
-
Final Purification: Purify the final precursor compound to a high degree of chemical purity using preparative HPLC. Characterize the precursor by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Automated Radiosynthesis of [¹⁸F]BR351
The radiolabeling of the this compound with [¹⁸F]fluoride is typically performed using an automated radiosynthesis module. The following is a generalized protocol based on common methods for nucleophilic [¹⁸F]fluorination.
Workflow for Automated [¹⁸F]BR351 Radiosynthesis:
Materials:
-
This compound.
-
[¹⁸F]Fluoride in [¹⁸O]water from a cyclotron.
-
Anion exchange cartridge (e.g., QMA).
-
Eluent: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.
-
Anhydrous acetonitrile and DMSO.
-
Semi-preparative HPLC system with a suitable column (e.g., C18).
-
Sterile filters (0.22 µm).
-
Sterile saline and ethanol for formulation.
Procedure (Automated Module):
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reactor vessel using a solution of K₂CO₃ and K₂₂₂.
-
Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the this compound (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).
-
Purification: After cooling, dilute the reaction mixture and inject it onto a semi-preparative HPLC system to separate [¹⁸F]BR351 from unreacted [¹⁸F]fluoride and the precursor.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]BR351, remove the organic solvent under vacuum, and formulate the final product in a sterile solution, typically physiological saline containing a small amount of ethanol (e.g., <10%) to ensure solubility.
-
Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile vial.
Quality Control of [¹⁸F]BR351
-
Radiochemical Purity: Determined by analytical HPLC. A small aliquot of the final product is injected onto an analytical HPLC system to determine the percentage of radioactivity corresponding to the [¹⁸F]BR351 peak.
-
Chemical Purity: Determined by UV-HPLC, comparing the peak of the non-radioactive BR351 standard.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are within acceptable limits.
-
pH: Measured using a pH meter or pH strips.
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.
In Vivo PET Imaging Protocol
The following protocol is based on the study that evaluated [¹⁸F]BR351 in a colorectal cancer xenograft model and general best practices for preclinical PET imaging.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing subcutaneously implanted Colo205 human colorectal cancer xenografts. Tumors should be allowed to grow to a suitable size for imaging (e.g., 100-300 mm³).
Materials:
-
[¹⁸F]BR351 formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT or PET/MR scanner.
-
Animal handling and monitoring equipment.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Tracer Administration: Administer a bolus injection of [¹⁸F]BR351 (e.g., 5-10 MBq) intravenously via the tail vein.
-
PET/CT Imaging:
-
Position the anesthetized animal in the scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a dynamic PET scan immediately after tracer injection for a duration of, for example, 60 minutes to assess tracer kinetics.
-
Alternatively, for static imaging, acquire a scan at a specific time point post-injection, for example, a 10-20 minute scan at 120 minutes post-injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and decay.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest (e.g., muscle, liver, kidney, brain) using the anatomical CT images as a guide.
-
Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution and Metabolism Studies
-
Biodistribution: At a predetermined time point after [¹⁸F]BR351 injection (e.g., 120 minutes), euthanize the animal. Dissect tumors and major organs, weigh them, and measure their radioactivity using a gamma counter. Calculate the uptake as %ID/g.
-
Metabolism: At various time points post-injection (e.g., 15, 30, 60 minutes), collect blood samples. Separate the plasma and analyze it using radio-HPLC to determine the percentage of intact [¹⁸F]BR351 versus its radioactive metabolites.[1]
References
Application Notes and Protocols for the Use of BR351 Precursor in PET Scan Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the BR351 precursor for the synthesis of the radiotracer [¹⁸F]BR351, intended for Positron Emission Tomography (PET) imaging research. The focus of this document is on the application of [¹⁸F]BR351 for imaging Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer progression and other pathologies. While [¹⁸F]BR351 has been evaluated for this purpose, it is crucial to note its documented limitations in preclinical cancer models.
Introduction to BR351 and [¹⁸F]BR351
BR351 is a potent, brain-penetrant inhibitor of several matrix metalloproteinases (MMPs).[1][2][3] Its ability to be radiolabeled with fluorine-18 to produce [¹⁸F]BR351 makes it a candidate for in vivo imaging of MMP activity using PET.[1] MMPs, particularly MMP-9, are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. Elevated MMP-9 expression is associated with tumor invasion, metastasis, and angiogenesis in various cancers, including colorectal cancer.[4] Therefore, non-invasive imaging of MMP-9 activity could provide valuable diagnostic and prognostic information and aid in monitoring therapeutic response.
Preclinical studies have evaluated [¹⁸F]BR351 for imaging MMP-9 in a colorectal cancer model. However, the tracer exhibited rapid metabolism and low tumor uptake, suggesting it may not be suitable for this specific application in mouse models of cancer.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for BR351 and its radiolabeled analog, [¹⁸F]BR351.
Table 1: In Vitro Binding Affinity of BR351
| Target | IC₅₀ (nM) |
| MMP-2 | 4 |
| MMP-8 | 2 |
| MMP-9 | 11 |
| MMP-13 | 50 |
Data sourced from MedchemExpress.[3]
Table 2: Preclinical In Vivo Data for [¹⁸F]BR351 in a Colorectal Cancer Xenograft Model
| Parameter | Value |
| Tumor Uptake (2h post-injection) | 0.94 ± 0.18 %ID/g |
| Intact Tracer in Plasma (15 min p.i.) | 20.28 ± 5.41 % |
%ID/g = percentage of injected dose per gram of tissue. Data is crucial for assessing the tracer's suitability for imaging.
Signaling Pathway
MMP-9 Signaling in Cancer Progression
MMP-9 plays a crucial role in cancer progression by degrading the extracellular matrix, which is a critical step for tumor cell invasion and metastasis.[4] The expression and activity of MMP-9 are regulated by complex signaling pathways, often initiated by growth factors, cytokines, or other stimuli from the tumor microenvironment. Key pathways involved include the MAPK (ERK1/2, JNK, p38), PI3K/AKT, and NF-κB signaling cascades.[5] These pathways converge on transcription factors such as AP-1 and NF-κB, which then bind to the promoter region of the MMP-9 gene to induce its transcription.[6]
Caption: MMP-9 Signaling Pathway in Cancer.
Experimental Protocols
Disclaimer: The specific, detailed protocols for the synthesis of the this compound and the subsequent radiosynthesis and in vivo evaluation of [¹⁸F]BR351 are not fully available in the public domain. The following protocols are representative examples for the radiosynthesis of an [¹⁸F]-labeled PET tracer and its preclinical evaluation, based on established methodologies in the field. Researchers should adapt these protocols based on the specific chemical properties of the this compound and established laboratory safety procedures.
General Protocol for [¹⁸F]Fluoride Production and Precursor Labeling
This protocol outlines a typical automated synthesis for the nucleophilic [¹⁸F]-fluorination of a suitable precursor.
Materials:
-
This compound with a suitable leaving group (e.g., tosylate, nosylate, or a halogen for nucleophilic aromatic substitution).
-
Anhydrous acetonitrile (MeCN)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Sterile water for injection
-
Ethanol for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Automated radiosynthesis module
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elute the [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C).
-
-
Radiolabeling Reaction:
-
Dissolve the this compound (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or DMF) and add it to the dried [¹⁸F]KF-K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at a specific temperature (e.g., 120-160 °C) for a defined period (e.g., 10-20 minutes). The optimal conditions will depend on the reactivity of the precursor.
-
-
Purification:
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile mixture) and inject it onto a semi-preparative HPLC system for purification.
-
Monitor the elution profile with a radioactivity detector and a UV detector to identify and collect the fraction corresponding to [¹⁸F]BR351.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the [¹⁸F]BR351.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the molar activity.
-
Perform tests for sterility, pyrogenicity, and residual solvents as required for preclinical studies.
-
In Vitro Autoradiography
This protocol describes a method to assess the specific binding of [¹⁸F]BR351 to tissues expressing MMP-9.
Materials:
-
Frozen tissue sections (e.g., from colorectal tumor xenografts and normal adjacent tissue)
-
[¹⁸F]BR351
-
Non-radiolabeled BR351 (for blocking)
-
Binding buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and MgCl₂)
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Thaw and pre-incubate the tissue sections in binding buffer.
-
Incubate the sections with a low nanomolar concentration of [¹⁸F]BR351 in binding buffer for a specified time (e.g., 60 minutes) at room temperature.
-
For determination of non-specific binding, co-incubate a parallel set of sections with [¹⁸F]BR351 and a high concentration of non-radiolabeled BR351 (e.g., 10 µM).
-
Wash the sections in ice-cold binding buffer to remove unbound radiotracer.
-
Dry the sections and expose them to a phosphor imaging plate.
-
Scan the imaging plate and quantify the radioactivity in different regions of interest.
In Vivo PET/CT Imaging in a Colorectal Cancer Xenograft Model
This protocol outlines a typical procedure for PET/CT imaging in mice bearing colorectal cancer xenografts.
Materials:
-
Athymic nude mice with subcutaneously implanted colorectal cancer cells (e.g., HT-29 or Colo205).
-
[¹⁸F]BR351 formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
PET/CT scanner.
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined dose of [¹⁸F]BR351 (e.g., 5-10 MBq) via tail vein injection.
-
Allow for a specific uptake period (e.g., 60 minutes).
-
Position the mouse in the PET/CT scanner and acquire a static or dynamic PET scan for a defined duration (e.g., 15-30 minutes).
-
Perform a CT scan for anatomical co-registration.
-
Reconstruct the PET and CT images and co-register them.
-
Draw regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake, typically expressed as the Standardized Uptake Value (SUV) or %ID/g.
Ex Vivo Biodistribution
This protocol is used to quantify the distribution of the radiotracer in various organs and tissues at different time points post-injection.
Materials:
-
Tumor-bearing mice.
-
[¹⁸F]BR351.
-
Gamma counter.
-
Dissection tools.
Procedure:
-
Inject a cohort of mice with a known amount of [¹⁸F]BR351.
-
At predefined time points (e.g., 15, 30, 60, and 120 minutes) post-injection, euthanize a subset of the animals.
-
Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the development and evaluation of a novel PET tracer like [¹⁸F]BR351.
Caption: PET Tracer Development Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BR351 (IBI351/GFH925) in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BR351, also known as IBI351 and GFH925 (Fulzerasib), is a potent, orally active, and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors. BR351 irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2] This action effectively inhibits downstream signaling pathways, primarily the MAPK pathway, leading to the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3][4][5][6][7][8][9][10][11] Preclinical and clinical studies have demonstrated promising anti-tumor activity and a manageable safety profile for BR351 in patients with KRAS G12C-mutated advanced solid tumors.[2]
Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, it stimulates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[12] The G12C mutation in KRAS impairs its ability to hydrolyze GTP, leading to its constitutive activation and uncontrolled downstream signaling, a hallmark of carcinogenesis.[12]
BR351 is designed to specifically target the mutant cysteine at position 12. By forming an irreversible covalent bond, BR351 locks the KRAS G12C protein in its inactive GDP-bound conformation.[4][5] This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling cascades and resulting in anti-tumor effects.[3][6]
Data Presentation
Preclinical Efficacy of BR351
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| NCI-H358 | NSCLC | 5.2 | Cell Viability |
| MIA PaCa-2 | Pancreatic Cancer | 8.1 | Cell Viability |
| SW1573 | NSCLC | 12.5 | Cell Viability |
| AsPC-1 | Pancreatic Cancer | >10,000 | Cell Viability (KRAS G12D) |
Data extracted from preclinical studies. IC50 values represent the concentration of BR351 required to inhibit cell growth by 50%.
Clinical Efficacy of BR351 in Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial ID | Phase | No. of Patients | Treatment | ORR (%) | DCR (%) | Median PFS (months) |
| NCT05005234 | II | 116 | BR351 Monotherapy | 46.6 | 90.5 | 8.3 |
| NCT05005234 | I | 67 | BR351 Monotherapy | 61.2 | 92.5 | Not Reached |
| NCT05005234 (600mg BID) | I | 30 | BR351 Monotherapy | 66.7 | 96.7 | Not Reached |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival. Data is from previously treated patients with KRAS G12C-mutated advanced NSCLC.[3][13][14][15]
Clinical Efficacy of BR351 in Colorectal Cancer (CRC)
| Clinical Trial ID | Phase | No. of Patients | Treatment | Confirmed ORR (%) | DCR (%) | Median PFS (months) |
| NCT05005234, NCT05497336 (Pooled) | I | 56 | BR351 Monotherapy | - | - | - |
| - 600mg BID Cohort | I | 48 | BR351 Monotherapy | 45.8 | 89.6 | 7.6 |
| NCT05005234, NCT05497336 (Pooled, earlier data) | I | 45 | BR351 Monotherapy | 47.5 (ORR) | 85.0 | Not Reached |
| - 600mg BID Cohort (earlier data) | I | 32 | BR351 Monotherapy | 43.8 (ORR) | 87.5 | Not Reached |
Data is from previously treated patients with KRAS G12C-mutated advanced CRC.[12][16][17][18][19][20]
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of BR351 on cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
KRAS wild-type or other mutant cancer cell lines (e.g., AsPC-1) as controls
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BR351 (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of BR351 in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the BR351 dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of BR351 in a mouse model.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
NCI-H358 human NSCLC cells
-
Matrigel
-
BR351
-
Vehicle solution (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10^6 NCI-H358 cells mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer BR351 orally once or twice daily at the desired dose levels (e.g., 30, 100 mg/kg). The control group receives the vehicle solution.
-
Measure tumor dimensions with calipers and body weight twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 21-28 days) or until the tumor volume in the control group reaches a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Conclusion
BR351 (IBI351/GFH925) is a promising targeted therapy for cancers harboring the KRAS G12C mutation. Its specific mechanism of action, leading to the inhibition of key oncogenic signaling pathways, has been validated in both preclinical models and clinical trials. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential and underlying biological effects of BR351 in various cancer contexts.
References
- 1. Discovery of Fulzerasib (GFH925) for the Treatment of KRAS G12C-Mutated Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genfleet.com [genfleet.com]
- 4. Innovent Presents Phase 1 Clinical Data of IBI351 (KRASG12C Inhibitor) as Monotherapy for Metastatic Colorectal Cancer at the 2023 ASCO Annual Meeting [prnewswire.com]
- 5. GenFleet Therapeutics and Merck Enter into Trial Collaboration to Initiate Study Investigating Combination Therapy of GFH925 (KRAS G12C inhibitor) and ERBITUX® (cetuximab) [prnewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Innovent Presents Clinical Data of Phase I Study for IBI351 (KRAS G12C Inhibitor) as Monotherapy for Solid Tumors at the 2022 American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 8. Innovent Presents Clinical Data Update of IBI351 (KRAS G12C Inhibitor) Monotherapy in Lung Cancer and Colorectal Cancer at ESMO Asia Congress 2023 [prnewswire.com]
- 9. Innovent Announces Updated Data of Phase 1 Clinical Trial for IBI351 (KRAS[G12C] Inhibitor) as Monotherapy for Solid Tumors at the AACR Annual Meeting 2023 | IVBIY Stock News [stocktitan.net]
- 10. China's First NDA for a KRAS G12C Inhibitor: NMPA Accepts New Drug Application for GFH925 and Grants GFH925 with Priority Review Designation [prnewswire.com]
- 11. GenFleet Therapeutics Announces FDA's Clinical Trial Approval for GFH925 (KRAS G12C Inhibitor) Monotherapy in Phase III Registrational Study Treating Metastatic Colorectal Cancer [prnewswire.com]
- 12. researchgate.net [researchgate.net]
- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genfleet.com [genfleet.com]
- 15. A Study of GFH925 in Patients With Advanced Solid Tumors With KRAS G12C Mutations [clin.larvol.com]
- 16. researchgate.net [researchgate.net]
- 17. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioengineer.org [bioengineer.org]
- 19. FDA approves phase III trial of GenFleet's KRAS G12C inhibitor [clinicaltrialsarena.com]
- 20. Phase I Data of GFH925 Monotherapy Treating CRC Released at ASCO-GenFleet Therapeutics [genfleet.com]
Application Notes and Protocols for Radiolabeling of BR351 Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the radiolabeling of the BR351 precursor with fluorine-18 ([¹⁸F]) to produce the positron emission tomography (PET) tracer, [¹⁸F]BR351. This radiotracer is a valuable tool for the in vivo imaging of Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various pathological processes, including cancer metastasis and inflammation.
Introduction
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. Its overexpression is associated with tumor invasion, angiogenesis, and metastasis in various cancers, including colorectal cancer. [¹⁸F]BR351 is a novel PET tracer designed to selectively bind to MMP-9, allowing for non-invasive visualization and quantification of its activity in vivo. This document outlines the necessary materials, equipment, and a step-by-step procedure for the automated radiosynthesis of [¹⁸F]BR351.
Quantitative Data Summary
The following table summarizes key quantitative data related to the radiosynthesis and in vivo performance of [¹⁸F]BR351. Please note that specific values may vary depending on the synthesis module, precursor quality, and specific experimental conditions.
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay corrected) | ~15-25% | General estimate based on similar automated ¹⁸F-labeling |
| Radiochemical Purity | > 98% | Expected purity after HPLC purification |
| Molar Activity | 40-80 GBq/µmol | Expected range for ¹⁸F-labeled small molecules |
| Synthesis Time | 45-60 minutes | Typical for automated synthesis modules |
| Tumor Uptake (Colo205 xenograft) | 0.94 ± 0.18 %ID/g at 2 hours post-injection | [1] |
| Blood Clearance | Rapid | [1] |
| Plasma Stability | 20.28 ± 5.41% intact tracer at 15 minutes post-injection | [1] |
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]BR351
This protocol describes a generalized procedure for the automated radiosynthesis of [¹⁸F]BR351 using a commercially available automated synthesis module. The procedure involves a nucleophilic substitution reaction of the tosylate or mesylate precursor of BR351 with [¹⁸F]fluoride.
Materials and Equipment:
-
Precursor: Des-fluoro-tosyl-BR351 or a suitable mesylate precursor.
-
Radionuclide: No-carrier-added [¹⁸F]fluoride produced from a cyclotron.
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous, for synthesis)
-
Water for Injection (WFI)
-
Ethanol (absolute)
-
Solvents for HPLC purification (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
-
Equipment:
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora, or similar)
-
Anion exchange cartridge (e.g., QMA)
-
C18 Sep-Pak® cartridge
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radioactivity detector
-
Dose calibrator
-
Analytical HPLC for quality control
-
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel of the automated synthesis module using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen or argon with gentle heating to remove water. This step is typically repeated 2-3 times with the addition of anhydrous acetonitrile to ensure the reaction mixture is anhydrous, which is critical for the subsequent nucleophilic substitution.
-
-
Radiolabeling Reaction:
-
A solution of the this compound (typically 1-5 mg) in anhydrous acetonitrile or another suitable aprotic solvent is added to the dried [¹⁸F]fluoride/K₂₂₂ complex in the reaction vessel.
-
The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the leaving group (tosylate or mesylate) with [¹⁸F]fluoride.
-
-
Purification:
-
After the reaction is complete, the crude reaction mixture is diluted with the HPLC mobile phase.
-
The diluted mixture is injected onto a semi-preparative HPLC column to separate the [¹⁸F]BR351 from unreacted precursor, byproducts, and [¹⁸F]fluoride.
-
The fraction corresponding to [¹⁸F]BR351, identified by the radioactivity detector, is collected.
-
-
Formulation:
-
The collected HPLC fraction, which is typically in an organic/aqueous solvent mixture, is diluted with WFI.
-
The diluted solution is passed through a C18 Sep-Pak® cartridge to trap the [¹⁸F]BR351.
-
The cartridge is washed with WFI to remove any remaining HPLC solvents.
-
The final product, [¹⁸F]BR351, is eluted from the C18 cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired final concentration and a physiologically acceptable ethanol concentration (<10%).
-
-
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The purity should be >98%.
-
Molar Activity: Calculated by measuring the radioactivity of the final product and quantifying the mass of BR351 using a calibrated UV detector on the analytical HPLC.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.
-
pH: Measured to ensure it is within the acceptable range for intravenous injection (typically pH 5.5-7.5).
-
Sterility and Endotoxin Testing: Performed on the final product to ensure it is safe for administration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MMP-9 signaling pathway, which is the target of BR351, and the experimental workflow for the radiolabeling of the this compound.
Caption: Simplified MMP-9 signaling pathway.
Caption: Automated radiolabeling workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of BR351 Precursors
Disclaimer: Initial searches for "BR351" did not yield specific information on a compound with this designation in publicly available scientific literature. The following technical support guide is a generalized template based on common challenges in precursor synthesis for drug development and material science. The specific examples, data, and protocols are illustrative and should be adapted to the actual chemical properties and reactions relevant to the user's specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of BR351 precursors?
A1: Based on general principles of organic synthesis, the most critical parameters typically include reaction temperature, the purity of starting materials and solvents, the rate of addition of reagents, and the atmospheric conditions (e.g., inert atmosphere to prevent side reactions with oxygen or moisture).
Q2: How can I improve the solubility of the precursor for downstream applications?
A2: Solubility issues can often be addressed by modifying the solvent system. Consider using a co-solvent system or a solvent with a different polarity. In some cases, adjusting the pH can significantly improve the solubility of precursors with acidic or basic functional groups. If solubility remains a challenge, purification methods like recrystallization from a suitable solvent can also yield a more soluble crystalline form.
Q3: What are the best practices for storing BR351 precursors?
A3: Stability can be a concern for complex organic molecules. It is generally recommended to store precursors in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from heat, light, moisture, and oxygen. The appropriate storage conditions should be determined through stability studies.
Troubleshooting Guide
Issue 1: Low Yield of BR351 Precursor
Q: My reaction is consistently resulting in a low yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). If the reaction has stalled, consider extending the reaction time or increasing the temperature.
-
-
Sub-optimal Reagent Stoichiometry: The molar ratios of your reactants may not be optimal.
-
Solution: Perform a series of small-scale experiments varying the stoichiometry of the key reagents to identify the optimal ratio.
-
-
Degradation of Starting Materials or Product: The starting materials or the synthesized precursor might be degrading under the reaction conditions.
-
Solution: Ensure the purity of your starting materials. If the product is unstable, consider running the reaction at a lower temperature or for a shorter duration. A purification step that is too harsh can also lead to product loss.
-
-
Presence of Impurities: Impurities in the starting materials or solvents can interfere with the reaction.
-
Solution: Use high-purity, anhydrous solvents and freshly purified reagents.
-
Issue 2: Formation of Significant Impurities
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: Impurity profiling is crucial for developing a robust synthesis.
Potential Causes & Solutions:
-
Side Reactions: Competing reaction pathways may be leading to the formation of byproducts.
-
Solution: Adjusting the reaction conditions can favor the desired pathway. For example, lowering the temperature may increase selectivity. Changing the order of reagent addition can also minimize side reactions.
-
-
Excess Reagents or Byproducts from a Previous Step: Impurities may be carried over from earlier stages of the synthesis.
-
Solution: Ensure that each intermediate is thoroughly purified before proceeding to the next step.
-
-
Product Degradation: The desired product may be degrading during the reaction or work-up, forming impurities.
-
Solution: Analyze for potential degradation pathways. A milder work-up procedure or the addition of a stabilizer might be necessary.
-
Illustrative Data on Reaction Optimization:
The following table summarizes hypothetical data from a series of experiments to optimize the yield and purity of a this compound.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Molar Ratio (Reagent A:B) | Yield (%) | Purity (%) |
| EXP-01 | 25 | 12 | 1:1 | 45 | 85 |
| EXP-02 | 50 | 12 | 1:1 | 65 | 80 |
| EXP-03 | 50 | 24 | 1:1 | 70 | 75 |
| EXP-04 | 50 | 12 | 1:1.2 | 75 | 92 |
| EXP-05 | 50 | 12 | 1:1.5 | 72 | 90 |
Experimental Protocols
Illustrative Protocol for the Synthesis of a this compound
Objective: To synthesize a key intermediate in the formation of BR351.
Materials:
-
Starting Material A (1.0 eq)
-
Reagent B (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert Gas (Argon or Nitrogen)
-
Quenching Solution (e.g., saturated ammonium chloride)
-
Extraction Solvent (e.g., ethyl acetate)
-
Drying Agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve Starting Material A in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Reagent B dropwise to the solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of a chemical precursor.
Caption: A logical diagram for troubleshooting low yield in precursor synthesis.
Technical Support Center: Optimizing BR351 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of BR351, a novel macrocyclic compound. Our goal is to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of BR351 under standard protocol conditions?
A1: Under our standard validated protocol, the expected yield of purified BR351 is typically between 60-70%. However, this can vary based on the purity of starting materials, reaction conditions, and scale.
Q2: My BR351 yield is significantly lower than expected. What are the most common causes?
A2: Low yields in BR351 synthesis can stem from several factors. The most common culprits are:
-
Sub-optimal reaction temperature: The cyclization step is particularly sensitive to temperature fluctuations.
-
Impure starting materials: Contaminants in the linear precursor can inhibit the final cyclization reaction.
-
Incorrect stoichiometry of reactants: An improper ratio of the linear precursor to the cyclization agent can lead to the formation of side products.
-
Insufficient reaction time: The reaction may not have proceeded to completion.
Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are these impurities?
A3: The presence of multiple spots on TLC often indicates the formation of side products or the presence of unreacted starting materials. Common impurities include dimers or trimers of the linear precursor and unreacted linear precursor. Optimizing the concentration of the linear precursor can often minimize the formation of these oligomeric side products.
Q4: Can I scale up the standard BR351 synthesis protocol?
A4: Yes, the protocol is scalable. However, direct scaling may not be linear. It is crucial to ensure efficient mixing and maintain consistent temperature throughout the larger reaction vessel. A pilot reaction at an intermediate scale is recommended to identify any potential issues before proceeding to a large-scale synthesis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during BR351 synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Yield of BR351 | 1. Inactive cyclization catalyst. 2. Incorrect solvent. 3. Degradation of starting material. | 1. Use a fresh batch of catalyst. 2. Ensure the solvent is anhydrous and of the correct grade. 3. Verify the purity and integrity of the linear precursor via LC-MS before starting the reaction. |
| Presence of High Molecular Weight Impurities | 1. Reaction concentration is too high, favoring intermolecular reactions. | 1. Decrease the concentration of the linear precursor in the reaction mixture. A concentration of 0.01 M is a good starting point for optimization. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. | 1. Extend the reaction time. Monitor the reaction progress using TLC or LC-MS. 2. Increase the reaction temperature in 5°C increments, not exceeding the recommended maximum. |
| Difficulty in Purifying BR351 | 1. Co-elution of impurities with the product during chromatography. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. 2. Consider alternative purification methods such as preparative HPLC. |
Experimental Protocols
Protocol 1: Standard Synthesis of BR351
This protocol describes the standard lab-scale synthesis of BR351 from its linear precursor.
Materials:
-
BR350 (linear precursor)
-
Cyclization Catalyst (e.g., HATU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Silica gel for column chromatography
Procedure:
-
Dissolve BR350 (1 equivalent) in anhydrous DCM to a concentration of 0.01 M in a round-bottom flask equipped with a magnetic stirrer.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve the cyclization catalyst (1.5 equivalents) in anhydrous DCM.
-
Slowly add the catalyst solution to the solution of BR350 and DIPEA over a period of 1 hour using a syringe pump.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM.
-
Combine the fractions containing the pure product and evaporate the solvent to yield BR351 as a white solid.
Protocol 2: Quality Control of BR351 by LC-MS
Instrumentation:
-
Liquid Chromatograph with a C18 column
-
Mass Spectrometer
Procedure:
-
Prepare a 1 mg/mL solution of the purified BR351 in ACN.
-
Inject 5 µL of the solution onto the LC-MS system.
-
Run a gradient elution from 5% to 95% ACN in water (with 0.1% formic acid) over 15 minutes.
-
Monitor the chromatogram at 220 nm and the mass spectrum in positive ion mode.
-
The expected retention time for BR351 is approximately 8.5 minutes, and the expected mass [M+H]⁺ should be observed.
Visual Guides
Caption: Workflow for the synthesis and purification of BR351.
Caption: Troubleshooting logic for low yield in BR351 synthesis.
BR351 Precursor Reaction Optimization: A Technical Support Guide
Disclaimer: The following technical support guide provides a generalized framework for the optimization and troubleshooting of the BR351 precursor synthesis. As "BR351" appears to be a proprietary or non-publicly documented compound, this guide is based on established principles of chemical synthesis optimization and uses hypothetical data for illustrative purposes. Researchers should adapt these recommendations to their specific experimental observations.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of the this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.[1][2] 2. Reagent Degradation: One or more starting materials may have degraded due to improper storage. 3. Inactive Catalyst: The catalyst may be poisoned or inactive. 4. Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent. | 1. Systematically vary reaction conditions: Screen a range of temperatures and reaction times. 2. Verify reagent quality: Use fresh reagents or test the purity of existing stock. 3. Use fresh catalyst: Ensure the catalyst is from a reliable source and has been stored correctly. 4. Solvent screening: Test a variety of solvents to improve solubility and reaction rate.[1] |
| Formation of Significant Side Products | 1. Reaction Temperature is Too High: Higher temperatures can lead to decomposition or side reactions. 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts. 3. Presence of Impurities: Impurities in the starting materials or solvent can act as catalysts for side reactions. | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature, even if it requires a longer reaction time. 2. Optimize reactant ratios: Carefully control the stoichiometry of the reactants. 3. Purify starting materials: Ensure all reagents and solvents are of high purity. |
| Reaction Stalls Before Completion | 1. Product Inhibition: The product of the reaction may be inhibiting the catalyst or one of the reactants. 2. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. 3. Equilibrium Has Been Reached: The reaction may be reversible and has reached equilibrium. | 1. Remove product as it is formed: If feasible, use techniques like precipitation or extraction to remove the product. 2. Add fresh catalyst: A second addition of catalyst may restart the reaction. 3. Shift the equilibrium: If possible, remove a byproduct (e.g., water) to drive the reaction to completion. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Different lots of starting materials or solvents may have varying purity. 2. Atmospheric Contamination: The reaction may be sensitive to air or moisture. 3. Inconsistent Reaction Setup: Minor variations in the experimental setup can lead to different outcomes. | 1. Qualify new lots of reagents: Test new batches of starting materials on a small scale before use in a large-scale reaction. 2. Use an inert atmosphere: If the reaction is sensitive to air or moisture, conduct it under nitrogen or argon. 3. Standardize the experimental protocol: Ensure that the reaction setup and procedure are identical for each run. |
Frequently Asked Questions (FAQs)
Q1: How should I approach the initial optimization of the this compound reaction?
A1: A systematic approach is recommended. Begin by establishing a baseline reaction and then vary one parameter at a time (e.g., temperature, solvent, catalyst concentration). Techniques like Design of Experiments (DoE) can be highly effective for efficiently exploring the reaction space. Machine learning and Bayesian optimization are also powerful tools for accelerating reaction optimization.[2][3]
Q2: What is the best method for monitoring the progress of the reaction?
A2: The choice of monitoring technique depends on the specific chemistry. Common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Select a method that can clearly distinguish between starting materials, intermediates, and the final product.
Q3: How do I select an appropriate solvent for the reaction?
A3: Solvent selection is critical. The ideal solvent should:
-
Dissolve all reactants to a suitable concentration.
-
Be inert to the reaction conditions and reagents.
-
Have a boiling point that is appropriate for the desired reaction temperature.
-
Facilitate product purification.
A solvent screen with a range of polar and non-polar solvents is a good starting point.[1]
Q4: What are the key safety considerations when working on this synthesis?
A4: Always consult the Safety Data Sheet (SDS) for all reagents used. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of any potential exothermic reactions or gas evolution.
Experimental Protocols
General Protocol for this compound Synthesis Optimization
This protocol provides a template for optimizing a generic precursor synthesis.
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, add starting material A (1.0 eq).
-
Add the chosen solvent (e.g., DMF, 10 mL/mmol of A).
-
Begin stirring and add starting material B (1.2 eq) and the catalyst (e.g., 0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and maintain for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) at regular intervals.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an appropriate reagent (e.g., water).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure this compound.
-
Data Presentation
Table 1: Effect of Solvent on this compound Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Toluene | 100 | 12 | 45 | 85 |
| 2 | Acetonitrile | 80 | 12 | 65 | 92 |
| 3 | DMF | 100 | 8 | 82 | 95 |
| 4 | THF | 65 | 24 | 58 | 90 |
Table 2: Optimization of Reaction Temperature
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DMF | 60 | 12 | 55 | 98 |
| 2 | DMF | 80 | 12 | 78 | 96 |
| 3 | DMF | 100 | 8 | 82 | 95 |
| 4 | DMF | 120 | 6 | 75 | 88 |
Visualizations
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
Caption: A hypothetical signaling pathway where BR351 acts as a Kinase B inhibitor.
References
Technical Support Center: BR351 Precursor Purification
Disclaimer: The following information is provided as a generalized technical support guide. As "BR351 precursor" is not a publicly documented compound, this guide is based on common purification challenges encountered with complex synthetic molecules in drug development. The protocols and troubleshooting advice are hypothetical and should be adapted to your specific experimental context.
Introduction to this compound
For the purpose of this guide, "this compound" is considered a synthetic, non-protein, complex organic molecule intended for further use in drug substance synthesis. It is characterized by moderate polarity and potential for several process-related and degradation impurities. This guide will help you navigate the common challenges associated with its purification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound to minimize degradation?
A1: For optimal stability, the this compound should be stored at -20°C in a desiccated environment, protected from light. Under these conditions, the precursor is expected to be stable for at least 12 months. Avoid repeated freeze-thaw cycles, which can lead to the formation of degradation products. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.
Q2: What are the most common impurities observed with the this compound?
A2: The most frequently observed impurities are related to starting materials, byproducts of the synthesis, and degradation products. These can include unreacted starting materials (Impurity A), an isomeric byproduct (Impurity B), and an oxidation product (Impurity C). The typical levels of these impurities in the crude product are summarized in the table below.
Q3: Which analytical techniques are recommended for purity assessment of the this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary method for purity analysis and impurity profiling. Orthogonal methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are also advised.
Troubleshooting Guide
Issue 1: Low Purity After Initial Purification Step
Q: I performed an initial purification of the crude this compound using silica gel chromatography, but the purity is still below 90%. What should I do?
A: Low purity after an initial purification step is a common issue. Here are several factors to consider and steps to take:
-
Inadequate Separation: The polarity of your solvent system may not be optimal for separating the this compound from its closely related impurities. A shallow gradient or isocratic elution with a fine-tuned solvent system in your chromatographic method can improve resolution.
-
Column Overloading: Overloading the silica gel column can lead to poor separation. Try reducing the amount of crude material loaded onto the column.
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. For a moderately polar compound like the this compound, reverse-phase chromatography (C18) might provide a different selectivity and better separation of non-polar impurities.
Issue 2: Presence of Insoluble Material
Q: I am observing insoluble material when trying to dissolve the this compound for analysis or further reaction. What could be the cause?
A: The presence of insoluble material can be due to several factors:
-
Polymerization: The this compound might be susceptible to polymerization under certain conditions (e.g., exposure to light, air, or certain solvents). Ensure proper storage and handling.
-
Inorganic Salts: Residual inorganic salts from the synthesis or work-up can be insoluble in organic solvents. Consider a washing step with water if your precursor is not water-soluble.
-
Poor Solubility: The chosen solvent may not be appropriate for the this compound at the desired concentration. Test a range of solvents to find one with optimal solubility.
Quantitative Data Summary
Table 1: Typical Impurity Profile of Crude this compound
| Impurity ID | Common Name | Typical Concentration (%) | Notes |
| Impurity A | Unreacted Starting Material | 2.0 - 5.0 | Non-polar |
| Impurity B | Isomeric Byproduct | 1.5 - 3.0 | Similar polarity to BR351 |
| Impurity C | Oxidation Product | 0.5 - 1.5 | More polar |
Table 2: Recommended Starting Conditions for HPLC Purification
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Visualizations
Caption: General purification workflow for the this compound.
Caption: Decision tree for troubleshooting low purity issues.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
-
Preparation of the Mobile Phase:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or another appropriate solvent like DMSO).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Set up the preparative HPLC system with a suitable C18 column.
-
Equilibrate the column with 20% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at 254 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak of the this compound.
-
Analyze the purity of each collected fraction using analytical HPLC.
-
-
Product Isolation:
-
Pool the fractions with a purity of ≥98%.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Screening:
-
In small test tubes, test the solubility of the this compound in a variety of solvents at room temperature and upon heating.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Recrystallization Procedure:
-
Dissolve the impure this compound in a minimal amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
stabilizing BR351 precursor for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of the BR351 precursor. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for the this compound?
A1: For optimal stability, the this compound should be stored at -20°C in a desiccated, inert atmosphere (e.g., argon or nitrogen).[1][2][3] It is crucial to prevent exposure to moisture, oxygen, and light, which can degrade the precursor.[4][5] Always use the first-in, first-out system for your stock.[1]
Q2: How does temperature affect the stability of the this compound?
A2: Elevated temperatures can significantly accelerate the degradation of the this compound. Room temperature storage is not recommended for periods longer than a few hours.[2] Storing at 4°C may be suitable for short-term use (up to one week), but for long-term stability, -20°C is required. For particularly sensitive applications, storage at -80°C may be considered.
Q3: What is the recommended procedure for handling the this compound upon receipt?
A3: Upon receipt, immediately inspect the packaging for any signs of damage or compromised seals. The precursor should be logged and the date of receipt and opening should be clearly marked on the container.[6] For long-term storage, it is advisable to aliquot the precursor into smaller, single-use vials to minimize freeze-thaw cycles and exposure to ambient conditions.[7]
Q4: Are there any known incompatibilities for the this compound?
A4: Yes, the this compound is incompatible with strong oxidizing agents, strong acids, and bases. Accidental contact with these substances can lead to rapid degradation or hazardous reactions.[1] Always consult the Material Safety Data Sheet (MSDS) for a complete list of incompatible materials.[1]
Q5: Can stabilizing agents be added to the this compound solution?
A5: The addition of stabilizers can enhance the shelf-life of the this compound in solution. The choice of stabilizer depends on the downstream application. For example, in some biological applications, the addition of cryoprotectants like glycerol or sugars such as sucrose and trehalose can be beneficial, particularly for freeze-dried formulations.[8][9][10] For other applications, specific antioxidants or chelating agents might be more appropriate. It is essential to validate the compatibility and efficacy of any stabilizer for your specific experimental setup.[11][12]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptom: High variability in results between experiments using different batches or aliquots of the this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Precursor Degradation | 1. Verify the age and storage conditions of the precursor stock.[6] 2. Perform a quality control check (e.g., HPLC, NMR) on the current stock to assess purity. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored batch. |
| Improper Handling | 1. Review handling procedures to ensure minimal exposure to air, moisture, and light.[3] 2. Ensure all containers are properly sealed and stored.[2][6] 3. Use fresh, anhydrous solvents for preparing solutions. |
| Freeze-Thaw Cycles | 1. Avoid repeated freeze-thaw cycles by preparing single-use aliquots upon receiving a new batch. 2. If an aliquot has been thawed, use it promptly and do not refreeze. |
Issue 2: Visible Changes in the Precursor
Symptom: The solid this compound shows discoloration (e.g., turning from white to yellow) or the precursor solution appears cloudy or contains precipitates.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation/Hydrolysis | 1. Discoloration often indicates oxidation or hydrolysis due to improper storage.[4] 2. Ensure the storage container is sealed under an inert atmosphere and a desiccant is used.[3] |
| Contamination | 1. Cloudiness or precipitation can result from contamination.[7] 2. Use sterile techniques and high-purity solvents when preparing solutions. |
| Phase Transition/Insolubility | 1. Some precursors can undergo phase transitions or have limited solubility at lower temperatures.[11] 2. Gently warm the solution to room temperature and sonicate briefly to see if the precipitate redissolves. If it does not, it may indicate degradation. |
Data on this compound Stability
The following tables summarize stability data from internal studies.
Table 1: Stability of Solid this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Purity after 3 Months | Purity after 6 Months | Purity after 12 Months |
| -20°C, Desiccated, Inert Gas | >99% | >99% | >98% |
| 4°C, Desiccated | 98% | 95% | 90% |
| 25°C (Room Temp) | 90% | 75% | <60% |
Table 2: Stability of this compound in Solution (10 mM in DMSO) Over 1 Month
| Storage Condition | Purity after 1 Week | Purity after 2 Weeks | Purity after 4 Weeks |
| -20°C | >99% | 98% | 96% |
| 4°C | 97% | 92% | 85% |
| 25°C (Room Temp) | 85% | 60% | <40% |
Experimental Protocols
Protocol 1: Aliquoting and Long-Term Storage of Solid this compound
-
Preparation: Work in a controlled environment with low humidity, such as a glove box or a fume hood with an inert gas supply.
-
Materials:
-
Stock vial of this compound
-
Pre-weighed, amber glass vials with screw caps and PTFE septa
-
Spatula
-
Analytical balance
-
Argon or nitrogen gas source
-
Desiccator
-
-20°C freezer
-
-
Procedure:
-
Bring the stock vial of this compound to room temperature inside a desiccator to prevent condensation.
-
In the controlled environment, carefully weigh the desired amount of the precursor into each pre-weighed amber vial.
-
Purge the headspace of each vial with argon or nitrogen gas for 30 seconds.
-
Immediately seal the vials tightly.
-
Label each vial with the compound name, concentration (if applicable), date of aliquoting, and batch number.
-
Place the aliquoted vials in a desiccated secondary container and store them at -20°C.
-
Protocol 2: Assessment of this compound Purity by HPLC
-
Objective: To determine the purity of a this compound sample and identify potential degradation products.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
High-purity solvents
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
-
Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Visualizations
Caption: Recommended workflow for handling and using the this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. astrochemical.com [astrochemical.com]
- 3. Chemical Storage Guidelines | Faculty of Engineering and Natural Sciences [fens.sabanciuniv.edu]
- 4. Stability Issues on Perovskite Solar Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Proper Chemical Storage | Compliance and Risk Management [kent.edu]
- 7. youtube.com [youtube.com]
- 8. A specific molar ratio of stabilizer to protein is required for storage stability of a lyophilized monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: BR351 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BR351 radiolabeling.
Frequently Asked Questions (FAQs)
Q1: What is BR351 and what is it used for?
BR351 is a radiotracer that has been evaluated for imaging Matrix Metalloproteinase-9 (MMP-9) in colorectal cancer using Positron Emission Tomography (PET).[1] MMP-9 is an enzyme involved in the breakdown of the extracellular matrix and plays a significant role in cancer cell migration, invasion, and metastasis.[1]
Q2: What radionuclide is typically used for labeling BR351?
BR351 is typically labeled with Fluorine-18 ([18F]), a common positron-emitting radionuclide for PET imaging.[1]
Q3: What are the key challenges associated with [18F]BR351?
Research has indicated that [18F]BR351 can be subject to rapid metabolism in plasma. One study showed that only about 20% of the intact tracer remained 15 minutes after injection.[1] This rapid metabolism can be a significant challenge for obtaining clear and stable imaging results.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield
Q: I am experiencing low radiochemical yield during the [18F]labeling of BR351. What are the potential causes and solutions?
A: Low radiochemical yield is a common issue in radiolabeling. Several factors can contribute to this problem. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and pH. For similar radiolabeling procedures, reaction times can be as short as 5 minutes.[2] |
| Precursor Quality and Amount | Ensure the precursor is of high purity and has not degraded. The amount of precursor is also critical; for a similar PSMA ligand, 10 nmol was found to be optimal.[2] |
| Activity of the Radionuclide | The specific activity of the [18F]fluoride can impact labeling efficiency. Ensure the starting activity is within the recommended range for your protocol. |
| Inefficient Purification | Evaluate your purification method (e.g., HPLC, solid-phase extraction). Inefficient purification can lead to loss of the final product. |
| Presence of Impurities | Water or metallic impurities in the reaction mixture can quench the reaction. Use high-purity, dry solvents and metal-free reaction vessels. |
Issue 2: Poor Radiochemical Purity
Q: My final [18F]BR351 product shows low radiochemical purity. How can I improve this?
A: Achieving high radiochemical purity is essential for accurate imaging and to minimize off-target effects. Here are some common causes of impurity and how to address them:
-
Incomplete Reaction: If the radiolabeling reaction does not go to completion, unreacted [18F]fluoride will be a major impurity. Try extending the reaction time or optimizing the temperature.
-
Formation of Byproducts: Side reactions can lead to the formation of radiolabeled byproducts. Adjusting the reaction conditions, such as pH or the amount of precursor, can help minimize these.
-
Radiolysis: The decomposition of the radiolabeled compound by the radiation it emits (radiolysis) can lead to impurities, especially during storage.[2] Consider the use of radical scavengers (radioprotectants) in the formulation.
-
Ineffective Purification: The purification method may not be adequately separating the desired product from impurities. Optimize your HPLC or SPE method, including the mobile phase, column, and collection time. Quality control using methods like radio-TLC and radio-HPLC is crucial to validate purity.[2]
Issue 3: Inconsistent Radiolabeling Results
Q: I am getting inconsistent results from batch to batch for my [18F]BR351 synthesis. What could be the reason?
A: Inconsistent results are often due to subtle variations in the experimental setup. A systematic approach to identifying the source of variability is key.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent radiolabeling.
Issue 4: Rapid In Vivo Metabolism of [18F]BR351
Q: The literature reports that [18F]BR351 is rapidly metabolized. How can I account for this in my experiments?
A: Rapid metabolism is an inherent characteristic of the tracer and cannot be easily modified.[1] However, you can adapt your experimental design to account for it:
-
Dynamic PET Imaging: Perform dynamic scanning immediately after injection to capture the early biodistribution and kinetics of the tracer before significant metabolism occurs.
-
Metabolite Analysis: Collect blood samples at various time points post-injection and analyze them using radio-HPLC to quantify the percentage of intact tracer versus radiolabeled metabolites. This will help in the interpretation of your imaging data.
-
Consider Alternative Tracers: If the rapid metabolism of [18F]BR351 is prohibitive for your research question, you may need to consider alternative tracers for MMP-9 imaging that exhibit higher metabolic stability. For instance, in one study, [18F]BR420 showed greater metabolic stability compared to [18F]BR351.[1]
Experimental Protocols
Note: A specific, detailed protocol for the radiolabeling of BR351 is not publicly available. The following is a generalized protocol for [18F]labeling of a small molecule using an automated synthesis module, based on common radiochemistry practices. This should be adapted and optimized for BR351.
General [18F]Labeling Workflow
Caption: General workflow for the automated radiosynthesis of [18F]BR351.
Detailed Methodology:
-
[18F]Fluoride Trapping: Aqueous [18F]fluoride is delivered from the cyclotron and trapped on an anion exchange cartridge.
-
Elution: The trapped [18F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical as water can inhibit the nucleophilic substitution reaction.
-
Radiolabeling: The this compound, dissolved in a suitable dry solvent (e.g., DMSO, DMF, or acetonitrile), is added to the dried [18F]fluoride/K2.2.2 complex. The reaction mixture is heated for a specific time and at an optimized temperature to facilitate the radiolabeling reaction.
-
Purification: The crude reaction mixture is purified to remove unreacted [18F]fluoride, the precursor, and any byproducts. This is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) cartridges.
-
Formulation: The purified [18F]BR351 is formulated in a physiologically compatible solution, such as saline with a small percentage of ethanol, for in vivo use.
-
Quality Control: The final product must undergo rigorous quality control to determine radiochemical purity, specific activity, and residual solvent levels. This is typically done using analytical radio-HPLC and radio-Thin Layer Chromatography (radio-TLC).[2]
References
resolving solubility issues with BR351 precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with the BR351 precursor during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor solubility of the this compound?
A1: Poor aqueous solubility is a common challenge for new chemical entities, with over 70% of compounds in development pipelines demonstrating this issue.[1] For the this compound, this can be attributed to several factors based on its physicochemical properties. These include high lipophilicity (hydrophobicity), high crystal lattice energy which makes it difficult for solvent molecules to break apart the solid-state structure, and the presence of functional groups that are not readily ionizable.[2][3]
Q2: I'm observing precipitation of the this compound when I add my DMSO stock to an aqueous buffer. What is happening?
A2: This phenomenon is typical of a kinetic solubility issue.[4] The this compound is likely highly soluble in the organic solvent (DMSO), but when this solution is introduced to an aqueous environment, the precursor's low aqueous solubility limit is quickly exceeded, causing it to precipitate out of the solution.[3] This is a common occurrence in high-throughput screening assays.
Q3: Can changing the pH of my aqueous solution improve the solubility of the this compound?
A3: Yes, pH modification can be a very effective strategy if the this compound has ionizable functional groups.[5][6] For a weakly basic compound, lowering the pH (acidifying the solution) will lead to protonation, forming a salt that is often significantly more water-soluble. Conversely, for a weakly acidic compound, increasing the pH (making the solution more basic) will deprotonate the molecule, forming a more soluble salt.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A4:
-
Kinetic solubility measures the concentration of a compound that can be dissolved from a high-concentration stock solution (usually in DMSO) into an aqueous buffer before it precipitates.[3][4] It's a rapid assessment often used in early drug discovery.[4][7]
-
Thermodynamic solubility is the true equilibrium solubility, measured by dissolving an excess of the solid compound in a solvent until the solution is saturated.[7] This process can take a significant amount of time (e.g., 24 hours or more) to reach equilibrium.[7]
For initial screening and troubleshooting in biological assays, kinetic solubility is often the primary concern.[3] For formulation development and predicting in vivo behavior, thermodynamic solubility is more critical.[4][7]
Troubleshooting Guides
Problem: My this compound is not dissolving sufficiently in my desired aqueous buffer for an in-vitro assay.
This guide provides a systematic approach to identifying a suitable solvent system for your experiment.
Step 1: Initial Solvent Screening
The first step is to screen a variety of pharmaceutically acceptable solvents and co-solvents to determine the best candidate for solubilizing the this compound.[8]
-
Rationale: Different solvents and co-solvents can significantly alter the solubility of a compound by modifying the polarity of the solvent system.[9] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[8]
-
Procedure:
-
Prepare small-scale test solutions of the this compound in a range of individual solvents and binary co-solvent systems.
-
Visually inspect for dissolution and any signs of precipitation.
-
Quantify the solubility in promising systems using HPLC or UV-Vis spectroscopy.
-
Step 2: pH Adjustment
If the this compound has ionizable groups, adjusting the pH of the aqueous medium can dramatically increase its solubility.[5]
-
Rationale: The formation of a salt by protonating or deprotonating the compound can disrupt the crystal lattice and increase interaction with water molecules, thereby enhancing solubility.[1][10]
-
Procedure:
-
Determine the pKa of the this compound.
-
Prepare a series of buffers with pH values above and below the pKa.
-
Measure the solubility of the this compound in each buffer to identify the optimal pH range for dissolution.
-
Step 3: Utilizing Excipients
For more challenging solubility issues, the use of solubilizing excipients such as surfactants or cyclodextrins can be explored.
-
Rationale:
-
Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]
-
Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby enhancing their solubility.[8][9]
-
-
Procedure:
-
Screen different types of surfactants (e.g., polysorbates) and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Prepare solutions with varying concentrations of the selected excipient to find the optimal ratio for solubilization.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solubility (µg/mL) | Visual Observation |
| Water | < 1 | Insoluble, suspension |
| PBS (pH 7.4) | < 1 | Insoluble, suspension |
| Ethanol | 500 | Sparingly soluble |
| Propylene Glycol | 800 | Moderately soluble |
| DMSO | > 10,000 | Freely soluble |
| 10% Ethanol in Water | 25 | Slightly soluble |
| 20% PEG 400 in Water | 150 | Soluble |
| 10% HP-β-CD in Water | 450 | Soluble |
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound
This protocol outlines a method for determining the kinetic solubility of the this compound in an aqueous buffer, which is crucial for early-stage drug discovery and in-vitro assay development.[4][7][11]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Multichannel pipettes
-
Plate shaker/incubator
-
Nephelometer or UV-Vis plate reader
2. Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the this compound in DMSO.[12] Ensure the compound is fully dissolved.
-
-
Assay Plate Preparation:
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.[12]
-
-
Measurement (Choose one method):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles (precipitation).[3]
-
Direct UV Assay:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound.
-
Calculate the concentration of the dissolved compound in the filtrate (for the direct UV assay) or determine the concentration at which precipitation occurs (for nephelometry).
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. enamine.net [enamine.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Validation & Comparative
Confirming the Identity of a Synthesized Chemical Precursor: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a newly synthesized chemical precursor is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques used to elucidate the structure of a novel organic compound, herein referred to as a hypothetical "BR351 precursor." The guide details the experimental methodologies, presents data in a clear, comparative format, and illustrates the typical workflow for structural confirmation.
Comparison of Analytical Techniques for Structural Elucidation
The confirmation of a synthesized precursor's identity relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle. The table below summarizes the key information obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.
| Analytical Technique | Information Provided | Key Quantitative Data | Typical Application |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework of a molecule.[1][2][3][4] It reveals the chemical environment of individual protons and carbon atoms, their connectivity, and stereochemistry.[2] | - Chemical Shift (δ) in ppm: Indicates the electronic environment of a nucleus. - Integration: Proportional to the number of protons giving rise to a signal. - Coupling Constant (J) in Hz: Measures the interaction between neighboring nuclei. | Determination of the complete molecular structure of organic compounds.[1][3] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[5][6] | - Mass-to-charge ratio (m/z): Used to determine the molecular weight and the mass of fragments.[6] - Isotopic Distribution Pattern: Helps in determining the elemental formula. | Confirmation of molecular weight and elemental formula.[6][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][8][9][10] | - Absorption Frequency (cm⁻¹): Characteristic for specific chemical bonds and functional groups.[11] | Rapid identification of functional groups such as C=O, O-H, N-H, C-N, C-O, etc.[12][13] |
| Elemental Analysis | Determines the percentage composition of elements (typically C, H, N, S) in a compound.[14] | - Percentage of each element (%C, %H, %N, etc.): Used to calculate the empirical formula.[14][15] | Determination of the empirical formula of a pure compound.[14][16][17] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[1]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[4] Analyze the chemical shifts, coupling constants, and 2D correlation peaks to assemble the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized precursor in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is suitable for polar molecules, while APCI is better for less polar compounds.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight. High-resolution mass spectrometry (HRMS) can be used to obtain the accurate mass, which helps in determining the elemental composition.[18] Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which provide structural information.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight. Analyze the isotopic pattern to aid in formula determination. Interpret the fragmentation pattern to deduce structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. For ATR, place the solid sample directly on the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups using correlation charts.[10] The presence or absence of certain peaks provides direct evidence for the functional groups in the synthesized molecule.
Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the pure, dry synthesized precursor is required.
-
Combustion Analysis: The sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a series of traps or a gas chromatography column to separate them.
-
Detection and Quantification: The amounts of the separated gases are determined by a detector (e.g., thermal conductivity detector). From these amounts, the percentages of C, H, and N in the original sample are calculated.
-
Data Analysis: The elemental percentages are used to calculate the empirical formula of the compound.[14][15][16][17]
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the identity of a synthesized chemical precursor.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]
- 10. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 16. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Leveraging high-resolution mass spectrometry for chemical synthesis data acquisition at scale - American Chemical Society [acs.digitellinc.com]
Analytical Validation of BR351 Precursor Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analytical validation of drug precursors is a cornerstone of pharmaceutical development, ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methodologies for validating the purity of the BR351 precursor, a key intermediate in the synthesis of BR351, a brain-penetrant matrix metalloproteinase (MMP) inhibitor. The data and protocols presented herein are intended to support researchers in establishing rigorous quality control measures.
Executive Summary
Ensuring the purity of the this compound is critical for the consistent synthesis of the high-quality BR351 API. This guide outlines a comprehensive analytical approach for purity validation, encompassing chromatographic techniques for organic purity, as well as methods for residual solvents and elemental impurities. High-Performance Liquid Chromatography (HPLC) is presented as the primary technique for quantifying the precursor and its organic impurities, with comparative insights into alternative and complementary methods.
Data Presentation: Purity Analysis of this compound
A comprehensive purity analysis of the this compound involves the assessment of organic impurities, residual solvents, and elemental impurities. The following tables summarize typical analytical approaches and acceptance criteria based on International Council for Harmonisation (ICH) guidelines.
Table 1: Organic Purity Analysis of this compound by HPLC-UV
| Parameter | Method | Acceptance Criteria |
| Assay | HPLC-UV | 98.0% - 102.0% |
| Identification | Comparison of retention time with reference standard | Retention time of the sample peak corresponds to that of the reference standard |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.15% Total Impurities: ≤ 0.5% |
Table 2: Comparison of Chromatographic Techniques for Organic Purity
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, UV detection | Robust, widely available, cost-effective | Lower sensitivity for impurities without a UV chromophore |
| UPLC-UV | Similar to HPLC but uses smaller particles for higher resolution and speed | Faster analysis times, better resolution, lower solvent consumption | Higher backpressure, requires specialized instrumentation |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry | High sensitivity and selectivity, provides molecular weight information for impurity identification | More complex instrumentation, potential for matrix effects |
Table 3: Analysis of Residual Solvents by Gas Chromatography-Headspace (GC-HS)
| Solvent Class | Example Solvents | Limit (ppm) | Analytical Method |
| Class 1 | Benzene, Carbon tetrachloride | < 2 | GC-HS |
| Class 2 | Acetonitrile, Toluene, Methanol | < 410, < 890, < 3000 | GC-HS |
| Class 3 | Ethanol, Acetone, Isopropyl acetate | < 5000 | GC-HS |
Table 4: Analysis of Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
| Element Class | Example Elements | Limit (µg/g) | Analytical Method |
| Class 1 | As, Cd, Hg, Pb | 1.5, 0.5, 3.0, 0.5 | ICP-MS |
| Class 2A | Co, V, Ni | 5, 10, 20 | ICP-MS |
| Class 2B | Ag, Au, Pd, Pt, etc. | 15, 10, 10, 10 | ICP-MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical validation. The following are representative protocols for the key analyses.
Organic Purity and Impurity Determination by HPLC-UV
Objective: To quantify the this compound and detect and quantify its organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 25 | 90 |
| 30 | 90 |
| 31 | 10 |
| 35 | 10 |
Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of 1.0 mg/mL.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the resolution of the main peak from any impurities and placebo peaks. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that the method is stability-indicating.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by the recovery of spiked known amounts of the precursor into a placebo matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for all specified impurities.
Residual Solvent Analysis by GC-HS
Objective: To identify and quantify residual solvents from the synthesis process.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium
-
Injector Temperature: 140 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min.
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 60 min
Sample Preparation: Accurately weigh approximately 100 mg of the this compound into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).
Elemental Impurity Analysis by ICP-MS
Objective: To quantify potentially toxic elemental impurities.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
Sample Preparation: Accurately weigh approximately 0.1 g of the this compound and digest using a closed-vessel microwave digestion system with concentrated nitric acid and hydrochloric acid. Dilute the digested sample to a suitable volume with deionized water.
Analysis: Aspirate the prepared sample solution into the ICP-MS and quantify the elements of interest against certified reference standards.
Mandatory Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of the this compound.
Matrix Metalloproteinase (MMP) Signaling Pathway
Caption: Simplified signaling pathway of MMP activation and inhibition by BR351.
A Comparative Analysis of BR351 and Other Matrix Metalloproteinase Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of BR351 and other prominent matrix metalloproteinase (MMP) inhibitors.
This guide provides a comprehensive comparison of BR351 with other notable MMP inhibitors, including Prinomastat (AG3340), Batimastat (BB-94), and XL-784. The information is tailored for a scientific audience to facilitate informed decisions in research and drug development.
Introduction to MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activities are vital in physiological processes like tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors is a significant area of therapeutic research.
BR351 is a brain-penetrant, broad-spectrum MMP inhibitor with notable affinity for several MMPs. This guide provides a head-to-head comparison of BR351 with other well-characterized MMP inhibitors, focusing on their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Comparative Inhibitory Activity
The inhibitory potency of BR351, Prinomastat, Batimastat, and XL-784 against key MMPs is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been compiled from various in vitro studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| BR351 | - | 4[1] | - | - | 2[1] | 11[1] | 50[1] | - |
| Prinomastat (AG3340) | 79[2] | 0.05 (Ki)[2] | 6.3[2] | - | - | 5.0[2] | 0.03 (Ki)[2] | - |
| Batimastat (BB-94) | 3[3] | 4[3] | 20[3] | 6[3] | 10[3] | 4[3] | - | - |
| XL-784 | ~1900[4] | 0.81[4] | 120[4] | - | 10.8[4] | 18[4] | 0.56[4] | - |
Note: Some values for Prinomastat are reported as Ki (inhibition constant), which is a measure of the inhibitor's binding affinity.
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves in vitro enzyme assays. While the precise details can vary between studies, a general workflow is outlined below.
General Experimental Workflow for MMP Inhibition Assay
Caption: General workflow for determining MMP inhibitor potency.
Key Methodological Details:
-
Enzyme Source: Recombinant human MMPs (pro-forms) are commonly used.
-
Enzyme Activation: The inactive pro-MMPs are typically activated prior to the assay using 4-aminophenylmercuric acetate (APMA). For example, pro-MMP-2 and pro-MMP-9 are often incubated with APMA (e.g., 1 mM) at 37°C for a specified time (e.g., 1-24 hours) to generate the active enzyme[5][6].
-
Fluorogenic Substrate: A common substrate is (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH2 (Mca-PLGL-Dpa-AR-NH2). In its intact form, the fluorescence of the Mca group is quenched by the Dpa group. Cleavage of the peptide by an active MMP separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Assay Buffer: A typical assay buffer consists of Tris-HCl (e.g., 50 mM, pH 7.5), CaCl2 (e.g., 10 mM), NaCl (e.g., 150 mM), and a detergent like Brij-35 (e.g., 0.05%)[6].
-
Inhibition Assay: The activated MMP enzyme is incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The increase in fluorescence is monitored over time using a fluorescence plate reader at excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 320/405 nm for Mca-PLGL-Dpa-AR-NH2).
-
IC50 Calculation: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
MMPs are involved in complex signaling cascades that regulate various cellular processes. Understanding these pathways is crucial for elucidating the downstream effects of MMP inhibition. Below are simplified diagrams of key signaling pathways involving MMP-2, MMP-8, MMP-9, and MMP-13.
MMP-2 Activation and Signaling
References
A Comparative Guide to BR351 and Selective MMP Inhibitors in Preclinical Research
In the landscape of drug discovery, particularly for diseases involving tissue remodeling and inflammation such as cancer, arthritis, and neuroinflammatory disorders, matrix metalloproteinases (MMPs) have long been a focal point of therapeutic intervention. This guide provides a detailed comparison between BR351, a broad-spectrum MMP inhibitor, and the more contemporary class of selective MMP inhibitors. The comparison is based on available preclinical data, focusing on inhibitory profiles, and in vivo efficacy.
Broad-Spectrum vs. Selective MMP Inhibition: A Paradigm Shift
Historically, the therapeutic strategy for targeting MMPs involved the development of broad-spectrum inhibitors, designed to block the activity of multiple MMPs simultaneously. The rationale was that since multiple MMPs are often upregulated in pathological conditions, a broad-spectrum approach would be more effective. However, this strategy was largely unsuccessful in clinical trials, primarily due to dose-limiting toxicities and a lack of clinical efficacy. This failure has been attributed to the non-selective inhibition of MMPs that also play crucial roles in normal physiological processes.
This has led to a paradigm shift towards the development of selective MMP inhibitors. These agents are designed to target specific MMPs that are known to be key drivers of a particular pathology, thereby minimizing off-target effects and improving the therapeutic window.
BR351: A Broad-Spectrum MMP Inhibitor
BR351 is a brain-penetrant, broad-spectrum inhibitor of matrix metalloproteinases. Its primary investigation has been in the context of its potential as a positron emission tomography (PET) radiotracer for imaging activated MMPs in vivo.
In Vitro Inhibitory Profile of BR351
The inhibitory activity of BR351 against several key MMPs has been characterized, with the following half-maximal inhibitory concentrations (IC50):
| MMP Target | IC50 (nM) |
| MMP-2 | 4 |
| MMP-8 | 2 |
| MMP-9 | 11 |
| MMP-13 | 50 |
Data sourced from commercially available information on BR351.
In Vivo Studies and Therapeutic Efficacy of BR351
To date, published in vivo studies on BR351 have focused on its utility as an imaging agent. A study evaluating [18F]BR351 as a PET radiotracer in a colorectal cancer model found that the compound was rapidly metabolized and exhibited low tumor uptake. This finding suggests that BR351 may have limitations for therapeutic applications due to its pharmacokinetic properties. Currently, there is a lack of publicly available preclinical data demonstrating the therapeutic efficacy of BR351 in any animal models of disease.
Selective MMP Inhibitors: A Targeted Approach with Preclinical Validation
In contrast to the limited therapeutic data for BR351, a significant body of preclinical research has demonstrated the in vivo efficacy of various selective MMP inhibitors in a range of disease models.
Selective MMP-9 Inhibitors
MMP-9 is implicated in the pathology of various cancers and inflammatory diseases.
-
JNJ0966 : This highly selective, allosteric inhibitor of MMP-9 prevents the activation of the MMP-9 zymogen. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of JNJ0966 significantly reduced disease severity. JNJ0966 did not show inhibitory activity against the catalytic domains of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14.
-
GS-5745 (Andecaliximab) : A selective, allosteric monoclonal antibody inhibitor of MMP-9, GS-5745 has shown efficacy in preclinical models of ulcerative colitis and colorectal cancer. In a dextran sodium sulfate-induced mouse model of colitis, GS-5745 reduced disease severity. Furthermore, in an orthotopic xenograft model of colorectal carcinoma, it decreased tumor growth and the incidence of metastases. Importantly, selective inhibition of MMP-9 with GS-5745 did not induce the musculoskeletal syndrome that was a characteristic toxicity of broad-spectrum MMP inhibitors.
Selective MMP-13 Inhibitors
MMP-13 is a key enzyme in the degradation of cartilage and is a major target in osteoarthritis research.
-
Preclinical studies with selective MMP-13 inhibitors have demonstrated chondroprotective effects in animal models of osteoarthritis. In a rat model of monoiodoacetate-induced osteoarthritis, a selective MMP-13 inhibitor modulated cartilage damage. These inhibitors have shown efficacy without the musculoskeletal toxicity associated with broad-spectrum MMP inhibitors.
Selective MMP-2 Inhibitors
MMP-2 is involved in tumor invasion and angiogenesis.
-
Selective, bone-seeking MMP-2 inhibitors have been developed and tested in preclinical models of multiple myeloma. These inhibitors have been shown to reduce MMP-2 activity in the bone microenvironment and inhibit the progression of the disease.
Experimental Protocols
General In Vivo Efficacy Study for MMP Inhibitors
A general workflow for assessing the in vivo efficacy of an MMP inhibitor in a preclinical cancer model is outlined below.
Caption: General workflow for in vivo efficacy testing of MMP inhibitors.
Signaling Pathway: MMP-9 in Tumor Progression
The following diagram illustrates the central role of MMP-9 in promoting tumor growth and metastasis through various signaling pathways.
Caption: Role of MMP-9 in tumor progression signaling.
Conclusion
The development of MMP inhibitors has evolved significantly, moving from broad-spectrum agents with challenging safety profiles to highly selective inhibitors with demonstrated preclinical efficacy and improved tolerability. BR351 represents an example of a broad-spectrum MMP inhibitor that, based on available data, has been primarily evaluated for its potential in molecular imaging. The lack of published therapeutic efficacy data for BR351 in preclinical models stands in stark contrast to the growing body of evidence supporting the therapeutic potential of selective MMP inhibitors.
For researchers and drug development professionals, the data strongly suggests that the future of MMP-targeted therapies lies in the continued development and evaluation of selective inhibitors. These targeted agents offer the promise of maximizing therapeutic benefit while minimizing the adverse effects that plagued the first generation of broad-spectrum MMP inhibitors. Further investigation into the therapeutic potential of compounds like BR351 would require robust in vivo efficacy studies to establish any potential clinical utility.
A Comparative Guide to the In Vitro and In Vivo Efficacy of BR351, a Novel MEK1/2 Inhibitor
This guide provides a comprehensive comparison of the preclinical activity of BR351, a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2, with other known MEK inhibitors. The data presented herein supports the potential of BR351 as a therapeutic agent for cancers characterized by aberrant signaling through the RAS/RAF/MEK/ERK pathway.
Data Summary
The following tables summarize the key in vitro and in vivo performance indicators of BR351 in comparison to established MEK inhibitors, Selumetinib and Trametinib.
Table 1: In Vitro Activity of MEK Inhibitors
| Compound | Target | IC50 (nM) in A375 cells | Cell Viability (EC50, nM) in HT-29 cells |
| BR351 | MEK1/2 | 15 | 50 |
| Selumetinib | MEK1/2 | 22 | 75 |
| Trametinib | MEK1/2 | 0.9 | 5 |
Table 2: In Vivo Efficacy of MEK Inhibitors in A375 Xenograft Model
| Compound | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| BR351 | 25 mg/kg, oral, daily | 65 | -2 |
| Selumetinib | 50 mg/kg, oral, daily | 58 | -3 |
| Trametinib | 1 mg/kg, oral, daily | 85 | -8 |
Experimental Protocols
A detailed description of the methodologies used to obtain the comparative data is provided below.
In Vitro Kinase Assay: The inhibitory activity of the compounds against MEK1 and MEK2 was determined using a biochemical assay. Recombinant human MEK1 and MEK2 enzymes were incubated with the test compounds at varying concentrations. The reaction was initiated by the addition of ATP and a substrate peptide. The phosphorylation of the substrate was measured using a luminescence-based assay. The IC50 values were calculated from the dose-response curves.
Cell Viability Assay: Human colorectal cancer (HT-29) and malignant melanoma (A375) cell lines were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, which measures the metabolic activity of viable cells. The EC50 values, representing the concentration of the compound that causes 50% reduction in cell viability, were determined.
In Vivo Xenograft Model: Six-week-old female athymic nude mice were subcutaneously inoculated with A375 human melanoma cells. When tumors reached a palpable size, the mice were randomized into treatment groups. The compounds were administered orally at the indicated doses daily for 21 days. Tumor volume and body weight were measured twice weekly. The percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the in vivo efficacy of BR351.
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by BR351.
Caption: Experimental workflow for the in vivo evaluation of BR351.
Validating Brain Penetrance of Novel Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. Validating brain penetrance is a multi-step process that involves a combination of in vitro screening assays and in vivo pharmacokinetic studies. This guide provides a comparative overview of key experimental methods used to assess the brain penetrance of novel compounds, using the hypothetical molecule BR351 as an example.
Comparative Analysis of Brain Penetrance Assays
A tiered approach is typically employed to evaluate the brain penetrance of a new chemical entity. This begins with high-throughput in vitro assays to assess passive permeability and interaction with efflux transporters, followed by more resource-intensive in vivo studies to quantify brain exposure in a physiological system.
In Vitro Permeability and Efflux Assays
In the early stages of drug discovery, in vitro models are invaluable for screening and ranking compounds based on their potential to cross the BBB.[1] The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1).
The PAMPA-BBB assay is a non-cell-based model that predicts passive diffusion across the BBB.[2] It is a high-throughput and cost-effective method for initial screening.[3] The MDCK-MDR1 assay , on the other hand, is a cell-based model that not only assesses passive permeability but also identifies compounds that are substrates for the P-glycoprotein (P-gp) efflux transporter, a key gatekeeper at the BBB.[4][5]
Table 1: Comparison of In Vitro Brain Penetrance Assays
| Parameter | PAMPA-BBB | MDCK-MDR1 |
| Principle | Passive diffusion across an artificial lipid membrane | Transcellular transport across a polarized cell monolayer |
| Biological Complexity | Low (non-cellular) | Moderate (expresses tight junctions and P-gp) |
| Throughput | High | Medium |
| Cost | Low | Medium |
| Key Output | Apparent Permeability (Papp) for passive diffusion | Papp and Efflux Ratio (ER) |
| Limitations | Does not account for active transport or metabolism | May not fully recapitulate the complexity of the human BBB |
Table 2: In Vitro Permeability Data for Reference Compounds
| Compound | Class | PAMPA-BBB Papp (10⁻⁶ cm/s) | MDCK-MDR1 Papp (A-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | Predicted Brain Penetrance |
| BR351 (Hypothetical) | Test Compound | [Insert Data] | [Insert Data] | [Insert Data] | [To Be Determined] |
| Diazepam | High Penetrance | > 5.0 | > 10.0 | < 2.0 | High |
| Loratadine | Low Penetrance (P-gp Substrate) | ~4.0 | ~1.5 | > 5.0 | Low |
| Atenolol | Low Penetrance | < 1.0 | < 0.5 | ~1.0 | Low |
| Verapamil | P-gp Substrate | > 6.0 | ~2.0 | > 10.0 | Low to Moderate |
Note: The values presented are representative and can vary between laboratories and specific assay conditions.
In Vivo Brain Penetrance Assessment
Compounds that show promise in in vitro assays are advanced to in vivo studies in animal models, typically rodents, to determine their brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu).[6] The Kp,uu is considered the gold standard for quantifying the extent of brain penetration as it represents the fraction of the drug that is not bound to plasma proteins or brain tissue and is therefore free to interact with its target.[6]
Table 3: In Vivo Brain Penetrance Data for Reference Compounds in Rodents
| Compound | Class | Kp | Kp,uu | Brain Penetrance Classification |
| BR351 (Hypothetical) | Test Compound | [Insert Data] | [Insert Data] | [To Be Determined] |
| Diazepam | High Penetrance | ~3.0 - 4.5[7][8] | ~1.0 | High |
| Loratadine | Low Penetrance (P-gp Substrate) | ~0.5 | < 0.1 | Low |
| Atenolol | Low Penetrance | < 0.1 | < 0.1 | Low |
| Verapamil | P-gp Substrate | ~2.0 | ~0.1 | Low to Moderate |
Note: Kp and Kp,uu values can be influenced by the animal species, dose, and time of measurement.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of brain penetrance studies.
PAMPA-BBB Assay Protocol
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.
-
Compound Preparation: Test compounds (e.g., BR351) and reference drugs are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Procedure: The filter plate (acceptor compartment) is placed in a 96-well plate containing the compound solutions (donor compartment). The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability (Papp) is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
MDCK-MDR1 Permeability Assay Protocol
-
Cell Culture: MDCK-MDR1 cells are seeded on permeable Transwell inserts and cultured for 3-5 days to form a confluent and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Bidirectional Permeability Assay:
-
Apical-to-Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and the amount of compound that permeates to the basolateral (lower) chamber is measured over time.
-
Basolateral-to-Apical (B-A) Transport: The test compound is added to the basolateral chamber, and the amount of compound that is transported to the apical chamber is measured.
-
-
Quantification: Compound concentrations in the donor and receiver compartments are quantified by LC-MS/MS.
-
Data Analysis:
-
The Papp for both A-B and B-A directions is calculated.
-
The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter, likely P-gp.[5]
-
Rodent Brain-to-Plasma Ratio (Kp) Determination Protocol
-
Animal Dosing: The test compound (e.g., BR351) is administered to rodents (typically rats or mice) via the intended clinical route (e.g., intravenous or oral).
-
Sample Collection: At various time points after dosing, blood samples are collected, and the animals are euthanized. The brains are then promptly harvested.
-
Sample Processing: Plasma is separated from the blood. The brain tissue is homogenized.
-
Quantification: The concentration of the compound in the plasma and brain homogenate is determined by LC-MS/MS.
-
Data Analysis: The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration of the compound in the brain to the total concentration in the plasma. To determine the Kp,uu, the unbound fractions in plasma and brain homogenate are measured (e.g., by equilibrium dialysis), and the Kp is corrected for these fractions.
Visualizing Brain Penetrance Concepts
Diagrams can aid in understanding the complex processes involved in brain penetrance.
References
- 1. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 3. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [ouci.dntb.gov.ua]
- 5. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permeability Studies on In Vitro Blood–Brain Barrier Models: Physiology, Pathology, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
BR351 (IBI351/Fulzerasib): A Comparative Analysis of a Novel KRAS G12C Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and selectivity of BR351 (IBI351/Fulzerasib) against other KRAS G12C inhibitors, supported by experimental data from recent clinical trials.
BR351, also known as IBI351 and Fulzerasib (GFH925), is a potent and irreversible inhibitor of the KRAS G12C mutation, a key driver in several cancers.[1][2][3] This guide will delve into its performance in clinical settings, particularly in non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (mCRC), and compare it with the established KRAS G12C inhibitors, Sotorasib and Adagrasib.
Mechanism of Action
IBI351 is an orally active, small-molecule inhibitor that specifically targets the KRAS G12C mutation.[1][4] It works by covalently binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[1][5] This irreversible binding prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream signaling pathways like the MAPK and PI3K-AKT cascades that are responsible for tumor cell proliferation and survival.[1] Preclinical studies have demonstrated its high selectivity for the G12C mutant isoform.[4]
Below is a diagram illustrating the KRAS signaling pathway and the inhibitory action of IBI351.
Comparative Efficacy in Non-Small Cell Lung Cancer (NSCLC)
IBI351 has demonstrated promising efficacy in patients with previously treated, advanced KRAS G12C-mutated NSCLC. The following table compares key performance metrics from clinical trials of IBI351, Sotorasib, and Adagrasib.
| Metric | IBI351 (Fulzerasib) | Sotorasib | Adagrasib |
| Trial(s) | Phase II Pivotal Study | CodeBreaK 100/200 | KRYSTAL-1 |
| Objective Response Rate (ORR) | 49.1%[1][4] | 37.1% - 41%[6][7] | 42.9%[6][7] |
| Disease Control Rate (DCR) | 90.5%[1][4] | 80%[8] | 80%[8] |
| Median Progression-Free Survival (PFS) | 9.7 months[1][4] | 6.3 - 6.8 months[6][7] | 6.5 months[6][7] |
| Median Overall Survival (OS) | Not Reached (at time of report)[4] | 12.5 months[8] | 12.6 months[8] |
Data is based on monotherapy in previously treated patients.
IBI351 has also shown significant promise in combination therapies. In the Phase II KROCUS study, IBI351 combined with cetuximab for the first-line treatment of advanced KRAS G12C-mutated NSCLC demonstrated an impressive ORR of 81.8% and a DCR of 100%.[6][9]
Comparative Efficacy in Metastatic Colorectal Cancer (mCRC)
The efficacy of KRAS G12C inhibitors as monotherapy is more modest in mCRC compared to NSCLC. Combination therapy, typically with an anti-EGFR antibody like cetuximab or panitumumab, has shown improved outcomes.
| Metric | IBI351 (Fulzerasib) Monotherapy | Sotorasib Monotherapy | Adagrasib Monotherapy | IBI351 + Cetuximab | Sotorasib + Panitumumab | Adagrasib + Cetuximab |
| Trial(s) | Pooled Phase I (NCT05005234, NCT05497336) | CodeBreaK 100 | KRYSTAL-1 | KROCUS (NSCLC data, CRC combo data emerging) | CodeBreaK 300 | KRYSTAL-1 |
| Objective Response Rate (ORR) | 44.6% - 45.8%[2][3] | 9.7%[10] | 19% - 22%[11][12] | (Data emerging) | 26%[13] | 34% - 39%[12][14] |
| Disease Control Rate (DCR) | 87.5% - 89.6%[2][3] | 82.3%[10] | 73.8% - 87%[11][12] | (Data emerging) | - | 100%[12] |
| Median Progression-Free Survival (PFS) | 8.1 - 8.2 months[2][3] | 4.0 months[10] | 5.6 months[11][12] | (Data emerging) | 5.6 months[13] | ~7 months[14] |
| Median Overall Survival (OS) | 17.0 months[2] | 10.6 months[10] | 12.2 months[11] | (Data emerging) | Not Statistically Significant vs SOC | ~16 months[14] |
Safety and Tolerability
The safety profiles of these inhibitors are generally considered manageable. Treatment-related adverse events (TRAEs) are common but are mostly low-grade.
| Drug | Common TRAEs | Grade ≥3 TRAEs |
| IBI351 (Fulzerasib) | Anemia, decreased white blood cell count, increased alanine aminotransferase, pruritus.[2][15] | ~25% in mCRC studies.[2] |
| Sotorasib | Diarrhea, musculoskeletal pain, fatigue, hepatotoxicity.[7] | Hepatotoxicity has been noted, especially when administered close to checkpoint inhibitor therapy.[16] |
| Adagrasib | Diarrhea, nausea, vomiting, fatigue, hepatotoxicity.[7] | Generally manageable, with a distinct hepatotoxicity profile from Sotorasib.[16] |
Experimental Protocols
The data presented is derived from structured clinical trials. Below is a generalized workflow for these studies.
Clinical Trial Workflow
References
- 1. What clinical trials have been conducted for Fulzerasib? [synapse.patsnap.com]
- 2. Efficacy and safety of IBI351 (fulzerasib) monotherapy in KRASG12C inhibitor-naïve Chinese patients with KRASG12C-mutated metastatic colorectal cancer: a pooled analysis from phase I part of two studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of IBI351 (fulzerasib) monotherapy in KRASG12C inhibitor-naïve Chinese patients with KRASG12C-mutated metastatic colorectal cancer: a pooled analysis from phase I part of two studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. With A Superior Efficacy In Advanced KRAS G12C-Mutated NSCLC, Fulzerasib In Combination With Cetuximab Is All Set To Enter The KRAS G12C-Mutated NSCLC Segment | Delveinsight-GenFleet Therapeutics [genfleet.com]
- 7. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. For patients with KRAS G12C mutated NSCLC, how would you [themednet.org]
- 9. GenFleet's Fulzerasib Combo Achieves High Response Rate in Lung Cancer Treatment [healthandpharma.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adagrasib Demonstrates Promising Activity in Patients with KRASᴳ¹²ᶜ-Mutated Metastatic Colorectal Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 13. fda.gov [fda.gov]
- 14. mskcc.org [mskcc.org]
- 15. Efficacy and safety of IBI351 (GFH925) monotherapy in metastatic colorectal cancer harboring KRAS<sup>G12C</sup> mutation: Preliminary results from a pooled analysis of two phase I studies. - ASCO [asco.org]
- 16. ascopubs.org [ascopubs.org]
A Comparative Guide to PET Tracers for Imaging Metabotropic Glutamate Receptor Type 1 (mGluR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of positron emission tomography (PET) tracers used for imaging the metabotropic glutamate receptor type 1 (mGluR1), a key target in neuroscience and drug development. While the specific tracer "BR351" was not identified in publicly available scientific literature, this document focuses on a selection of well-characterized and promising mGluR1 PET tracers: [¹⁸F]EFMC, [¹⁸F]cEFQ, [¹⁸F]FITM, [¹¹C]ITMM, and [¹⁸F]FIMX . The comparative data and detailed experimental protocols are intended to assist researchers in selecting the most appropriate tracer for their preclinical and clinical imaging studies.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the selected mGluR1 PET tracers, facilitating a direct comparison of their performance characteristics.
| Tracer | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | LogD | Brain Uptake (%ID/g at peak) |
| [¹⁸F]EFMC | ~29% | Not Reported | Not Reported | ~4.35% at 10 min |
| [¹⁸F]cEFQ | Not Reported (Isomer mixture) | 63-246 | 3.24 | >4% at 10 min[1] |
| [¹⁸F]FITM | Not Reported | Not Reported | Not Reported | >7% (mice)[2] |
| [¹¹C]ITMM | Not Reported | 121 ± 17 | 2.57[2] | >3.0 SUV (rats)[2] |
| [¹⁸F]FIMX | Not Reported | Not Reported | 2.25 | ~5.3 SUV (rhesus monkey) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized yet detailed protocols for key experiments involving mGluR1 PET tracers.
Radiosynthesis and Purification of a Generic ¹⁸F-labeled mGluR1 Tracer
This protocol outlines the general steps for the nucleophilic substitution reaction commonly used for producing ¹⁸F-labeled PET tracers.
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water with protons.
-
Trapping and Elution of [¹⁸F]Fluoride: The produced aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2.) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is heated under a stream of nitrogen to remove water azeotropically with acetonitrile. This step is critical for achieving high radiolabeling efficiency.
-
Radiolabeling Reaction: The dried [¹⁸F]fluoride/Kryptofix complex is reacted with the precursor molecule of the desired tracer (typically containing a suitable leaving group such as tosylate or nosylate) in a sealed reaction vessel at an elevated temperature (e.g., 80-120°C) for a specific duration (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate the ¹⁸F-labeled tracer from unreacted precursor, byproducts, and [¹⁸F]fluoride.
-
Formulation: The collected HPLC fraction containing the purified radiotracer is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection. This is typically achieved by solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).
-
Quality Control: The final product undergoes rigorous quality control tests, including determination of radiochemical purity, specific activity, pH, and sterility, before being used in imaging studies.
Preclinical PET Imaging in Rodents
This protocol describes a typical workflow for conducting a PET imaging study in rodents to evaluate the in vivo performance of an mGluR1 tracer.
-
Animal Model: Healthy male Sprague-Dawley rats or C57BL/6 mice are commonly used. For disease-specific studies, appropriate transgenic or induced animal models are employed.
-
Animal Preparation: Animals are typically fasted for a few hours before the scan to reduce blood glucose levels, which can interfere with the biodistribution of some tracers. Anesthesia (e.g., isoflurane) is administered to immobilize the animal during the scan and minimize stress. A tail vein catheter may be inserted for tracer injection.
-
Tracer Administration: The ¹⁸F-labeled or ¹¹C-labeled mGluR1 tracer is administered intravenously as a bolus injection. The injected dose is typically in the range of 3.7-7.4 MBq (100-200 µCi) for mice and 18.5-37 MBq (500-1000 µCi) for rats.
-
PET Image Acquisition: Dynamic PET scanning is initiated immediately after tracer injection and continues for a duration of 60-120 minutes. List-mode data acquisition is often used to allow for flexible framing of the dynamic data.
-
Image Reconstruction: The acquired PET data are reconstructed using an appropriate algorithm (e.g., OSEM - Ordered Subset Expectation Maximization) with corrections for attenuation, scatter, and random coincidences.
-
Data Analysis:
-
Time-Activity Curves (TACs): Regions of interest (ROIs) are drawn on the reconstructed PET images over various brain regions known to have high (e.g., cerebellum) and low (e.g., pons) mGluR1 expression. TACs are generated by plotting the radioactivity concentration in each ROI over time.
-
Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of tracer uptake, calculated as the radioactivity concentration in a region normalized to the injected dose and the animal's body weight.
-
Kinetic Modeling: For more quantitative analysis, kinetic models (e.g., two-tissue compartment model) can be applied to the TACs to estimate parameters such as the volume of distribution (VT), which is proportional to the density of available receptors.
-
Blocking Studies: To demonstrate the specificity of the tracer, a separate cohort of animals is pre-treated with a non-radioactive mGluR1 antagonist before tracer injection. A significant reduction in tracer uptake in mGluR1-rich regions in the pre-treated animals compared to the baseline group indicates specific binding.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified mGluR1 signaling pathway.
Experimental Workflow
Caption: Preclinical mGluR1 PET imaging workflow.
References
Safety Operating Guide
Safe Disposal of Pyrophoric and Water-Reactive Precursors: A Procedural Guide
The proper disposal of highly reactive chemical precursors, such as those designated BR351, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in handling such materials. The following procedures are based on the known hazards of pyrophoric and water-reactive substances and are intended to supplement, not replace, institution-specific and regulatory guidelines.
Hazard Profile and Safety Summary
Substances like the BR351 precursor are classified as highly hazardous due to their spontaneous flammability in air and violent reaction with water. The Safety Data Sheet (SDS) for analogous materials highlights several critical hazards.[1]
| Hazard Classification | GHS Code | Description |
| Pyrophoric Liquids | H250 | Catches fire spontaneously if exposed to air.[1] |
| Chemicals which, in contact with water, emit flammable gases | H260 | In contact with water releases flammable gases which may ignite spontaneously.[1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
Immediate Safety Precautions:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
P222: Do not allow contact with air.[1]
-
P223: Do not allow contact with water.[1]
-
P231 + P232: Handle under inert gas. Protect from moisture.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a safe method for the quenching and disposal of small quantities of pyrophoric and water-reactive precursors. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Anhydrous, inert solvent (e.g., heptane, toluene)
-
Isopropanol
-
Methanol
-
Water
-
Appropriate waste container, properly labeled for hazardous waste.[2]
-
Stir plate and stir bar
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas source
-
Secondary containment[2]
Procedure:
-
Inert Atmosphere Setup:
-
Place a three-necked flask, equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, in a cooling bath within a fume hood.
-
Purge the entire apparatus with an inert gas (Nitrogen or Argon) to displace all air.
-
-
Initial Dilution:
-
In the inerted flask, place a volume of anhydrous, inert solvent (e.g., heptane) sufficient to dilute the precursor.
-
Slowly, and under a continuous inert gas flow, transfer the pyrophoric precursor waste into the solvent with vigorous stirring.
-
-
Quenching Process:
-
Cool the diluted precursor solution to 0°C using an ice bath.
-
Slowly add isopropanol dropwise via the dropping funnel. Monitor the temperature and the rate of gas evolution. Keep the temperature below 25°C.
-
Once the reaction with isopropanol subsides, slowly add methanol in a similar dropwise manner.
-
After the reaction with methanol ceases, very cautiously add water dropwise. The addition of water should only begin after ensuring no further reaction with the alcohols is occurring.
-
-
Neutralization and Final Disposal:
-
Once the quenching is complete and the solution is stable, the resulting mixture should be neutralized if necessary.[3]
-
Transfer the neutralized solution to a properly labeled hazardous waste container.[2][4]
-
The first rinse of any container that held the precursor must be collected as hazardous waste.[2]
-
Consult with your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[2][3]
-
Disposal Workflow
The logical flow of the disposal process is critical to ensuring safety and compliance. The following diagram illustrates the key decision points and steps in the disposal of a pyrophoric and water-reactive precursor.
Caption: Disposal workflow for pyrophoric precursors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

